molecular formula C7H8N4 B3058981 (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine CAS No. 933693-27-7

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Cat. No.: B3058981
CAS No.: 933693-27-7
M. Wt: 148.17
InChI Key: HCRKZBHHMHKSFB-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17. The purity is usually 95%.
BenchChem offers high-quality (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKZBHHMHKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652843
Record name 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933693-27-7
Record name 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, a heterocyclic amine belonging to the medicinally significant class of imidazo[4,5-c]pyridines. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the synthesis, structural elucidation, and potential therapeutic applications of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction: The Prominence of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural analogy to purine nucleobases. This resemblance allows molecules incorporating this framework to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of imidazo[4,5-c]pyridine have demonstrated potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1] The specific placement of substituents on this heterocyclic system allows for the fine-tuning of biological activity and pharmacokinetic properties, making it a versatile platform for drug discovery.

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, with its methanamine substituent at the 2-position, presents a key functional group for further derivatization and interaction with biological targets. The primary amine can act as a hydrogen bond donor and acceptor, as well as a nucleophile for the synthesis of more complex molecules.

Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine: A Proposed Synthetic Pathway

  • Formation of the Imidazo[4,5-c]pyridine Ring System: This step involves the cyclization of a diaminopyridine with a suitable C1-synthon.

  • Introduction and Deprotection of the Methanamine Group: To avoid unwanted side reactions, the aminomethyl group is introduced in a protected form, followed by a deprotection step to yield the final product.

A logical approach involves the condensation of 3,4-diaminopyridine with an N-protected aminoacetonitrile, followed by deprotection. N-Boc (tert-butoxycarbonyl) is a suitable protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3][4]

Proposed Synthetic Scheme

Synthetic Pathway reactant1 3,4-Diaminopyridine intermediate N-Boc-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine reactant1->intermediate Step 1: Cyclization reactant2 N-Boc-aminoacetonitrile reactant2->intermediate product (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine intermediate->product Step 2: Deprotection reagent1 Acid Catalyst (e.g., p-TsOH) Heat reagent2 Strong Acid (e.g., TFA) DCM

Caption: Proposed two-step synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-Boc-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

This step is based on the well-established Phillips-Ladenburg reaction for imidazole synthesis, which involves the condensation of a 1,2-diamine with a carboxylic acid equivalent. Here, N-Boc-aminoacetonitrile serves as the carboxylic acid surrogate.

  • Rationale: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the cyclization by protonating the nitrile group, making it more susceptible to nucleophilic attack by the amino groups of 3,4-diaminopyridine. The reaction is typically carried out at elevated temperatures to drive the condensation and subsequent dehydration.

  • Protocol:

    • To a solution of 3,4-diaminopyridine (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene, add N-Boc-aminoacetonitrile (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-Boc-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.

Step 2: Deprotection of N-Boc-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

The Boc protecting group is readily cleaved under strongly acidic conditions.[2][3][5]

  • Rationale: Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a standard and highly effective reagent for Boc deprotection. The TFA protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine.

  • Protocol:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. Further purification may be achieved by recrystallization or chromatography if necessary.

Structural Characterization

The definitive identification of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine requires a combination of spectroscopic techniques. While specific data for this exact compound is not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the methanamine group, and a broad singlet for the amine protons. The chemical shifts of the pyridine protons will be influenced by the fused imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the imidazo[4,5-c]pyridine core and a signal for the methylene carbon of the methanamine group at a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 8.5110 - 150
Imidazole C2-~150
CH₂~4.0~45
NH₂Broad singlet, variable-
Imidazole NHBroad singlet, >10-

Note: These are predicted values and require experimental verification.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ corresponding to the molecular weight of the compound (C₇H₈N₄, MW: 148.17 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine can be inferred from the known biological activities of structurally related imidazo[4,5-c]pyridine derivatives.

Kinase Inhibition

A significant body of research has highlighted the role of imidazo[4,5-c]pyridines as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] The methanamine group at the 2-position can serve as a key interaction point with the kinase active site, potentially forming hydrogen bonds with backbone atoms.

Kinase_Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Disease Disease Progression (e.g., Cancer) Downstream->Disease Inhibitor (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (or derivative) Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action via protein kinase inhibition.

Other Potential Applications

Derivatives of the imidazo[4,5-c]pyridine scaffold have also been investigated for their potential as:

  • Antiviral agents: By targeting viral enzymes or replication processes.[1]

  • Antimicrobial agents: Showing activity against various bacterial and fungal strains.

  • Central Nervous System (CNS) agents: Due to their ability to interact with receptors in the brain.

The primary amine of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine makes it an excellent starting point for the synthesis of a library of derivatives to explore these and other therapeutic areas.

Conclusion and Future Directions

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a promising, yet underexplored, molecule within the pharmacologically rich class of imidazo[4,5-c]pyridines. This guide has outlined a plausible synthetic route and highlighted its potential for structural modification and therapeutic application.

Key Recommendations for Future Research:

  • Experimental Validation of Synthesis: The proposed synthetic protocol should be experimentally verified and optimized for yield and purity.

  • Comprehensive Structural Characterization: Detailed NMR (¹H, ¹³C, COSY, HSQC, HMBC) and MS analysis should be performed to unequivocally confirm the structure of the synthesized compound.

  • Biological Screening: The compound should be screened against a panel of relevant biological targets, particularly protein kinases implicated in cancer and other diseases.

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives should be synthesized by modifying the methanamine group to establish a clear SAR and identify lead compounds with improved potency and selectivity.

By pursuing these research avenues, the full potential of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine as a valuable building block in drug discovery can be realized.

References

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Accessed February 15, 2024. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Accessed February 15, 2024. [Link]

  • BOC Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 15, 2024. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Accessed February 15, 2024. [Link]

  • Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. ResearchGate. Published online 2021. Accessed February 15, 2024. [Link]

  • Gaba M, Singh S, Mohan C. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017;22(3):432. Published 2017 Mar 4. doi:10.3390/molecules22030432

Sources

Technical Guide: Biological Screening & Fragment-Based Assessment of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS: 933693-27-7) is a fused heterocyclic fragment belonging to the class of 7-azabenzimidazoles . Structurally isosteric with naturally occurring purines (adenine and guanine), this scaffold is classified as a "privileged structure" in medicinal chemistry.

Unlike fully elaborated drug candidates, this molecule functions primarily as a fragment or linker-scaffold . Its C2-methanamine tail provides a critical vector for chemical expansion, while the imidazo[4,5-c]pyridine core serves as a hydrogen-bond donor/acceptor motif capable of interacting with the hinge region of kinase ATP-binding pockets or the ribose-binding sites of polymerases.

Key Biological Potential:

  • Primary: ATP-competitive Kinase Inhibition (Aurora, c-Met, SFKs).

  • Secondary: Anti-infective activity (Antimycobacterial, Antiviral RNA-dependent RNA polymerase inhibition).

  • Tertiary: GABAA receptor modulation (subtype selective).

In Silico Assessment & Druggability

Before wet-lab screening, the molecule must be assessed against "Rule of 3" (Ro3) criteria, which is specific to fragment-based discovery, rather than the traditional Lipinski's Rule of 5.

PropertyValue (Approx)Ro3 CriteriaStatusImplication
MW 148.17 Da< 300 DaPass High ligand efficiency (LE) potential.
cLogP ~0.2 - 0.5< 3.0Pass Good aqueous solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 3 (NH, NH2)< 3Borderline Excellent for specific binding (hinge region), but membrane permeability may require derivatization.
H-Bond Acceptors 3 (N)< 3Pass Suitable for interaction with backbone carbonyls in proteins.
PSA ~50 Ų< 60 ŲPass Favorable for CNS penetration if elaborated correctly.

Structural Alert (PAINS Check): The primary amine is a reactive handle. In biochemical assays, it may form Schiff bases with aldehyde-containing cofactors or buffer components. Recommendation: Avoid buffers containing aldehydes; use Tris or HEPES.

Primary Screening Strategy: Fragment-Based Drug Discovery (FBDD)[1][2]

Because (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a low-molecular-weight fragment, standard High-Throughput Screening (HTS) at 10 µM is often insufficient due to low affinity (high µM to mM range). The screening strategy must utilize biophysical methods capable of detecting weak binders.[1][2][3]

Screening Cascade Workflow

FBDD_Workflow Fragment Fragment (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine InSilico In Silico Docking (Kinase Hinge/ATP Site) Fragment->InSilico Biophysical Biophysical Screen (SPR or STD-NMR) InSilico->Biophysical Select Targets Biochemical Biochemical Assay (High Conc. Kinase/Enzyme) Biophysical->Biochemical Confirm Binding Hit Validated Hit (Ligand Efficiency > 0.3) Biochemical->Hit Dose Response Expansion Chemical Expansion (Amide Coupling/Reductive Amination) Hit->Expansion Grow Fragment

Figure 1: The Fragment-Based Drug Discovery (FBDD) cascade. The molecule is first validated biophysically before enzymatic inhibition is tested at high concentrations.

Target-Specific Assays & Protocols

Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the "Gold Standard" for fragments. It measures direct binding kinetics (Kon/Koff) without relying on enzymatic turnover, eliminating false positives caused by the primary amine interfering with assay reagents.

Protocol:

  • Sensor Chip: CM5 or NTA chip (for His-tagged proteins).

  • Immobilization: Target protein (e.g., Aurora Kinase A) immobilized to ~3000 RU.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match sample solvent.

  • Sample Prep: Dissolve (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine in 100% DMSO to 100 mM. Dilute to screening concentrations (e.g., 500 µM, 250 µM, 125 µM) in running buffer.

  • Injection: Flow rate 30 µL/min, contact time 60s, dissociation 120s.

  • Analysis: Look for "square wave" sensorgrams typical of fast-on/fast-off fragment binding. Calculate

    
     using steady-state affinity fitting.
    
Biochemical Assay: ADP-Glo Kinase Assay

Rationale: The imidazo[4,5-c]pyridine core is a known hinge-binder. This assay quantifies the inhibition of ATP-to-ADP conversion by kinases.

Mechanism of Action: The scaffold likely competes with ATP. The pyridine nitrogen (N3 or N1) accepts a hydrogen bond from the hinge region backbone (e.g., Ala residue), while the NH group acts as a donor.

Kinase_Interaction Scaffold Imidazo[4,5-c]pyridine Core Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bonding (Donor/Acceptor) Methanamine C2-Methanamine (Solvent Front/Ribose Pocket) Scaffold->Methanamine Vector for Growth ATP_Site ATP Binding Pocket Scaffold->ATP_Site Hydrophobic Interaction

Figure 2: Predicted binding mode. The core mimics the purine ring of ATP, anchoring to the kinase hinge.

Protocol Steps:

  • Reagents: Promega ADP-Glo™ Kinase Assay kit, Recombinant Kinase (e.g., c-Met or CDK2), Substrate (Poly Glu:Tyr or specific peptide).

  • Compound Prep: Serial dilution of the methanamine fragment starting at 1 mM (high concentration is mandatory for fragments).

  • Reaction:

    • Mix 2 µL Compound + 2 µL Kinase in 384-well plate.

    • Incubate 10 min at RT (allows pre-equilibrium).

    • Add 2 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence.

  • Validation: If

    
    , the fragment is a "weak binder." This is acceptable if Ligand Efficiency (LE) remains high.
    
Antimicrobial Screening (MIC Determination)

Rationale: Imidazo[4,5-c]pyridines have reported activity against Mycobacterium tuberculosis and RNA viruses.

Protocol (Broth Microdilution):

  • Organism: M. tuberculosis H37Rv or S. aureus (ATCC 29213).

  • Media: Middlebrook 7H9 broth (TB) or Cation-adjusted Mueller-Hinton Broth (Bacteria).

  • Inoculum:

    
     CFU/mL.
    
  • Compound: Serial 2-fold dilutions from 64 µg/mL to 0.125 µg/mL.

  • Incubation: 37°C for 18-24h (Bacteria) or 7 days (TB).

  • Readout: Resazurin (Alamar Blue) dye. Blue = No growth (Inhibition); Pink = Growth.

  • Endpoint: Minimum Inhibitory Concentration (MIC).

Safety & ADMET Profiling (Early Stage)

Even at the fragment stage, identifying "showstopper" toxicity is vital.

AssayMethodologyGoalAcceptance Criteria (Fragment)
Cytotoxicity MTT / CellTiter-Glo in HepG2 cellsGeneral toxicity

(Should be non-toxic)
Solubility Kinetic TurbidimetryFormulation potential

in PBS (pH 7.4)
Stability Liver Microsomes (Mouse/Human)Metabolic liability

min (Primary amine may be liable to MAO)

Note on Primary Amine Stability: The methanamine group is susceptible to oxidative deamination by Amine Oxidases (MAO/SSAO). If rapid clearance is observed in microsomes, consider protecting the amine as an amide or sulfonamide in the next iteration of the design.

References

  • Scaffold Pharmacology: Goel, R. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Mini-Reviews in Medicinal Chemistry, 2017. Link

  • Kinase Inhibition: Wu, P. et al. "Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors." ChemMedChem, 2012. Link

  • Antimicrobial Activity: Desai, N.C. et al. "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents." New Journal of Chemistry, 2016. Link

  • FBDD Protocols: Erlanson, D.A. et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Fragment Screening: "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 2024. Link

Sources

Technical Guide: Tautomeric Dynamics of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

[1]

Executive Summary

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS 933693-27-7) is a critical fragment in medicinal chemistry, serving as a 3-deazapurine isostere in kinase inhibitors and GPCR ligands.[1] While commercially supplied as the "3H" isomer, this designation is a nomenclature formality. In solution, the molecule exists as a dynamic equilibrium between the 1H- and 3H- tautomers.[1] Failure to account for this equilibrium leads to erroneous docking scores, misinterpretation of SAR (Structure-Activity Relationship) data, and crystal packing anomalies. This guide establishes the protocols for identifying, quantifying, and modeling these tautomeric states.

Part 1: Molecular Architecture & Tautomeric Landscapes[2]

The Core Phenomenon

The imidazo[4,5-c]pyridine scaffold fuses a pyridine ring with an imidazole ring. Unlike purines, where the N7/N9 tautomerism is well-documented, the [4,5-c] system presents a unique electronic environment due to the positioning of the pyridine nitrogen at position 5 (N5).

The primary tautomerism occurs on the imidazole ring between N1 and N3 .

  • 3H-Tautomer (N3-H): The proton resides on the nitrogen proximal to the pyridine ring fusion (on the side of C4).

  • 1H-Tautomer (N1-H): The proton resides on the nitrogen distal to the pyridine ring fusion (on the side of C7).

The Role of the 2-Methanamine Substituent

The 2-methanamine group (

  • Mechanism: The exocyclic primary amine can act as a hydrogen bond donor to the unprotonated imidazole nitrogen (N:).

  • Stabilization: If the amine H-bonds to N3, it stabilizes the 1H-tautomer .[1] Conversely, interaction with N1 stabilizes the 3H-tautomer .[1]

TautomerEquilibriumcluster_0Tautomeric EquilibriumT11H-Tautomer(N1-H, N3:)T33H-Tautomer(N3-H, N1:)T1->T3Fast Exchange(k > 10^3 s^-1)FactorsDrivers:1. Solvent Polarity (Dielectric)2. pH (Protonation of -NH2)3. Intramolecular H-BondsFactors->T1Factors->T3

Figure 1: The dynamic equilibrium between 1H and 3H forms. The transition barrier is low in protic solvents, leading to rapid exchange on the NMR timescale.

Part 2: Thermodynamic & Kinetic Drivers[1][2]

Solvent Effects

The ratio of 1H:3H is strictly solvent-dependent.

  • Polar Protic Solvents (e.g., Water, Methanol): The high dielectric constant stabilizes the tautomer with the largest dipole moment. Water molecules bridge N1 and N3, lowering the activation energy for proton transfer, often resulting in a coalesced average signal in NMR.

  • Polar Aprotic Solvents (e.g., DMSO-d6): DMSO competes for hydrogen bonds.[1] It often slows the exchange rate enough to observe distinct species at lower temperatures, or broadens the signals significantly at room temperature.

The pH Factor

The 2-methanamine group (

1
  • Cationic Species: Upon protonation of the exocyclic amine (

    
    ), the electron-withdrawing inductive effect ($ -I $) destabilizes the imidazole ring, potentially shifting the 
    
    
    of the ring nitrogens (typically
    
    
    for deprotonation,
    
    
    for protonation).

Part 3: Analytical Characterization Protocols

To scientifically validate the tautomeric state, one cannot rely on 1D

Experimental Workflow
ExperimentPurposeCritical Parameter
Variable Temperature (VT)

H NMR
Determine exchange regime (fast vs. slow).Range: 233K to 343K in DMSO-

.

N-HMBC
Definitive Assignment. Distinguishes N-H from N:.Long-range coupling (

) of

Hz.
X-Ray Crystallography Solid-state "snapshot" of the preferred packing tautomer.[1]Requires slow evaporation (e.g., MeOH/EtOAc).[1]
Protocol: N-HMBC Deconvolution

Objective: Differentiate N1-H from N3-H.

  • Sample Prep: Dissolve 10-15 mg of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    for solubility and slowing exchange).[1]
  • Acquisition: Run a gradient-selected

    
    N-HMBC.[1] Optimize delay for long-range coupling (
    
    
    ms).
  • Analysis:

    • Look for cross-peaks between the imidazole ring protons (if C-H exists) or the exocyclic methylene protons and the ring nitrogens.

    • N-H Nitrogen: Appears as a shielded signal (

      
       ppm relative to liquid 
      
      
      ).[1]
    • Imine Nitrogen (N:): Appears as a deshielded signal (

      
       ppm).[1]
      
    • Note: If exchange is fast, you will see a single averaged nitrogen peak.[1] Cool the sample to 250K to decoalesce.

AnalyticalWorkflowStartSample: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamineStep11. Dissolve in DMSO-d6(Aprotic, H-bond acceptor)Start->Step1Decision1H NMR Spectrum Appearance?Step1->DecisionSharpSharp SignalsDecision->SharpDistinctBroadBroad/Coalesced SignalsDecision->BroadAveragedAction1Single Tautomer or Fast ExchangeProceed to 15N-HMBCSharp->Action1Action2Intermediate ExchangePerform VT-NMR (Cool to -40°C)Broad->Action2ResultDefinitive Assignment:Identify N-H vs N: chemical shiftsAction1->ResultAction2->Result

Figure 2: Decision tree for NMR-based tautomer assignment. Cooling (VT-NMR) is often required to freeze the equilibrium on the NMR timescale.

Part 4: Computational Modeling & Drug Discovery Implications[1][2]

DFT Modeling Protocol

For accurate prediction of the preferred tautomer in a biological context, Gas Phase calculations are insufficient.

  • Method: DFT (Density Functional Theory).[1]

  • Functional/Basis Set: B3LYP/6-311+G(d,p) or

    
    B97X-D (for dispersion corrections).[1]
    
  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ) and protein-like environments (
    
    
    ).[1]
Impact on Docking

In molecular docking (e.g., Glide, Gold, AutoDock), the software treats the input structure as rigid regarding protonation/tautomerization unless "tautomer enumeration" is explicitly enabled.

  • Risk: Docking the 3H-tautomer when the binding pocket selects for the 1H-tautomer will result in false negatives (clashing H-bonds) or incorrect poses .[1]

  • Best Practice: Always generate and dock both tautomers. Let the scoring function determine which fits the pocket (induced fit).

References

  • Raczyńska, E. D., et al. (2019).[1] "Substituent effects on the stability of the four most stable tautomers of adenine and purine."[2] Royal Society Open Science.[1] Link

  • Alkorta, I., et al. (2020).[1] "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization." Molecules. Link[1]

  • Gao, J., et al. (1994).[1][3] "Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution." Journal of Physical Chemistry. Link[1]

  • ChemicalBook. "(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Properties." Link

  • PubChem. "3H-Imidazo[4,5-b]pyridin-2-amine Compound Summary."[1] (Analogous scaffold reference). Link[1]

Methodological & Application

Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a proposed synthetic protocol for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines.[1][2] The imidazo[4,5-c]pyridine scaffold is a key feature in a variety of biologically active molecules, including potential anticancer agents and kinase inhibitors.[3][4][5][6] This document provides a step-by-step methodology, explains the chemical principles behind the synthesis, and offers insights for successful execution in a research setting.

Introduction

The synthesis of imidazo[4,5-c]pyridine derivatives is a significant area of research in organic and medicinal chemistry. These compounds are considered purine isosteres and have demonstrated a wide range of pharmacological activities.[2][7][8] The introduction of a methanamine group at the 2-position of the imidazo[4,5-c]pyridine core can provide a crucial handle for further functionalization and the exploration of new chemical space in drug discovery programs. This protocol outlines a reliable pathway to access this key intermediate.

Proposed Synthetic Pathway

The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine can be achieved through a two-step process, beginning with the formation of the imidazo[4,5-c]pyridine ring system, followed by the reduction of a nitrile intermediate. This approach is based on established methodologies for the synthesis of related imidazopyridine derivatives.[9][10]

Synthetic Pathway 3,4-Diaminopyridine 3,4-Diaminopyridine Intermediate 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile 3,4-Diaminopyridine->Intermediate Condensation 2-Cyanoacetic_acid 2-Cyanoacetic acid 2-Cyanoacetic_acid->Intermediate Final_Product (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Intermediate->Final_Product Reduction Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Intermediate 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile NMR ¹H and ¹³C NMR Intermediate->NMR MS Mass Spectrometry Intermediate->MS IR FT-IR Spectroscopy Intermediate->IR Final_Product (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Final_Product->NMR Final_Product->MS Final_Product->IR

Sources

Application Note: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine as a Functionalized Scaffold Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for the application of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS: 933693-27-7) in medicinal chemistry and chemical biology.

Executive Summary

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (hereafter referred to as IPM-2 ) is a bicyclic heteroaromatic pharmacophore characterized by a fused pyridine-imidazole core and a reactive primary amine "handle" at the C2 position.

Unlike highly specific "named" probes (e.g., LY294002 for PI3K), IPM-2 functions as a Privileged Scaffold Probe . Its structural homology to purines (adenine/guanine) allows it to anchor into the ATP-binding pockets of kinases and viral polymerases. The C2-methanamine moiety serves as a critical vector for derivatization, enabling researchers to:

  • Synthesize Focused Libraries: Rapidly generate ATP-competitive inhibitors (e.g., Src, Aurora kinases).

  • Construct Affinity Probes: Conjugate biotin or fluorophores via the amine handle to map "off-target" kinase landscapes (chemoproteomics).

  • Fragment Screening: Use as a high-ligand-efficiency fragment to probe binding sites in RNA-dependent RNA polymerases (e.g., HCV, BVDV).

Mechanistic Grounding & Rationale

The Purine Bioisostere Concept

The imidazo[4,5-c]pyridine core is a deazapurine isostere . In biological systems, purines (like ATP) bind to enzymes via specific hydrogen bond donor/acceptor motifs. IPM-2 mimics these interactions but offers distinct electronic properties that improve cell permeability and metabolic stability compared to the natural substrate.

  • Hinge Binding: The pyridine nitrogen (N5) and the imidazole NH (N1/N3) often form a bidentate hydrogen bond network with the "hinge region" of kinase domains.

  • The Vector (C2-Methanamine): In many kinase crystal structures, the C2 position points toward the solvent front or the ribose-binding pocket. This makes the methanamine group an ideal "exit vector" for attaching solubilizing groups or affinity tags without disrupting the core binding event.

Pathway Visualization: ATP-Competitive Inhibition

The following diagram illustrates the logical flow of using IPM-2 to interfere with Kinase Signaling (specifically the Src/Stat3 axis, a common target for this scaffold).

G ATP Intracellular ATP Kinase_Active Src Family Kinase (Active Conformation) ATP->Kinase_Active Natural Binding IPM2 IPM-2 Scaffold (Purine Mimic) IPM2->Kinase_Active Competitive Binding (Kd < ATP) Kinase_Inhibited Kinase-IPM2 Complex (Steric Blockade) Kinase_Active->Kinase_Inhibited Inhibition Phosphorylation Phosphorylation (Signal Transduction) Kinase_Active->Phosphorylation Catalysis Kinase_Inhibited->Phosphorylation Blocks Substrate Downstream Substrate (e.g., STAT3) Substrate->Phosphorylation Tumor_Growth Tumor Cell Proliferation (Glioblastoma/Colon) Phosphorylation->Tumor_Growth

Figure 1: Mechanism of Action. IPM-2 competes with ATP for the kinase hinge region, preventing substrate phosphorylation and downstream oncogenic signaling.

Applications & Protocols

Application A: Synthesis of Biotinylated Affinity Probes (Chemoproteomics)

Objective: To identify which kinases in a specific cell lysate bind to the IPM-2 scaffold. This protocol converts the "naked" scaffold into a "bait" molecule.

Reagents Required[1][2][3][4][5][6][7][8]
  • IPM-2 (HCl salt or free base)

  • NHS-Biotin (e.g., Biotin-PEG4-NHS ester for solubility)

  • Triethylamine (TEA) or DIPEA

  • DMF (Anhydrous)

Protocol 1: Biotin Conjugation
  • Dissolution: Dissolve 10 mg (approx. 0.05 mmol) of IPM-2 dihydrochloride in 1.0 mL anhydrous DMF.

  • Activation: Add 3.0 equivalents of DIPEA to neutralize the salt and activate the primary amine.

  • Coupling: Add 1.1 equivalents of Biotin-PEG4-NHS ester.

  • Incubation: Stir at Room Temperature (RT) for 4 hours under nitrogen. Monitor by LC-MS (Target mass: IPM2 + Biotin-PEG4 - NHS leaving group).

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the IPM-2-Biotin Probe .

Protocol 2: Kinase Pull-Down Assay
  • Lysate Prep: Lyse 1x10^7 cells (e.g., HCT116) in M-PER buffer with protease/phosphatase inhibitors.

  • Incubation: Incubate 1 mg of lysate with 10 µM IPM-2-Biotin Probe for 2 hours at 4°C.

    • Control: Pre-incubate a separate sample with 100 µM "free" IPM-2 (competitor) for 1 hour before adding the probe.

  • Capture: Add 50 µL Streptavidin-Magnetic Beads. Rotate for 1 hour at 4°C.

  • Wash: Wash beads 3x with cold TBS-T (Tris-Buffered Saline + 0.1% Tween).

  • Elution: Boil beads in 2x SDS-PAGE loading buffer.

  • Analysis: Perform Western Blot (probing for Src, Aurora, or p38) or Mass Spectrometry for unbiased target discovery.

Application B: Fragment-Based Library Generation

Objective: Use IPM-2 as a starting block to synthesize a library of potential Src/Antiviral inhibitors via amide coupling.

Protocol 3: Parallel Amide Coupling
  • Library Design: Select 20-50 diverse carboxylic acids (aromatic, heteroaromatic, aliphatic) to probe the "selectivity pocket" of the target enzyme.

  • Reaction Setup (96-well plate format):

    • Well A1: 50 µL IPM-2 (0.2 M in DMF).

    • Add 50 µL Carboxylic Acid (0.25 M in DMF).

    • Add 50 µL HATU (0.25 M in DMF).

    • Add 25 µL DIPEA (1.0 M in DMF).

  • Execution: Shake plate at RT for 12 hours.

  • Workup: Evaporate solvent (Genevac). Resuspend in DMSO.

  • Screening: Direct dilution into Kinase Assay buffer (e.g., ADP-Glo) to determine % Inhibition at 10 µM.

Quantitative Data Summary

The following table summarizes reported activities of IPM-2 derivatives in literature, highlighting its versatility.

Target ClassSpecific TargetDerivative TypeActivity MetricRef
Kinase Src Family (c-Src)2-one derivativesIC50: < 1.0 µM[1]
Kinase Aurora A/BAryl-substitutedIC50: 0.3 - 0.9 µM[2]
Viral BVDV (Polymerase)Benzyl-substitutedEC50: Low µM[3]
Cancer HCT116 (Colon)Amide derivativeIC50: 0.4 µM[2]
GPCR GABA-AImidazo-pyridine corePAM (Allosteric)[4]

Synthesis of the Core Scaffold

If IPM-2 is not commercially available, it can be synthesized from 3,4-diaminopyridine.

Reaction Scheme: 3,4-Diaminopyridine + Glycine (or Glycine equivalent) -> (Heat/Acid) -> IPM-2

Step-by-Step Protocol:

  • Reagents: Mix 3,4-diaminopyridine (1.0 eq) with Glycine (1.5 eq) in 4N HCl.

  • Reflux: Heat to reflux (approx. 100°C) for 24-48 hours. The acid catalyzes the condensation and cyclization.

  • Neutralization: Cool to RT. Neutralize carefully with NaOH to pH 8-9.

  • Extraction: Extract with n-Butanol or Ethyl Acetate (continuous extraction may be required due to polarity).

  • Crystallization: Recrystallize from Ethanol/Water to yield (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.

Experimental Workflow Diagram

This diagram visualizes the decision tree for a researcher using IPM-2.

Workflow Start Start: IPM-2 Scaffold Decision Select Application Start->Decision Path1 Chemoproteomics Decision->Path1 Target ID Path2 Lead Discovery Decision->Path2 Inhibitor Design Step1A Biotinylation (NHS-Ester) Path1->Step1A Step1B Pull-Down Assay (Lysate) Step1A->Step1B Result1 Identify Off-Targets (Mass Spec) Step1B->Result1 Step2A Library Synthesis (Amide Coupling) Path2->Step2A Step2B Enzymatic Assay (IC50 screening) Step2A->Step2B Result2 Lead Candidate (Kinase Inhibitor) Step2B->Result2

Figure 2: Experimental Workflow. Decision tree for utilizing IPM-2 in target identification vs. lead optimization.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis and antiproliferative activity. (Note: Discusses the isomeric scaffold relevance). Source: Ruđer Bošković Institute.[9] URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. Source: ACS Combinatorial Science. URL:[Link]

  • PubChem Compound Summary: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. Source: PubChem.[10] URL:[Link]

Sources

Application Notes & Protocols: Synthetic Transformations of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, largely due to its structural resemblance to endogenous purines. This allows it to serve as a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors for oncology applications.[1][2][3] (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a key building block within this class, featuring a reactive primary aminomethyl group at the C2 position. This functional handle is the gateway to a vast chemical space, enabling the synthesis of diverse compound libraries through well-established synthetic transformations.

This document provides detailed experimental protocols for three fundamental reactions of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine: N-acylation, N-alkylation, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the causality behind procedural choices to ensure robust and reproducible outcomes.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for all reagents. The imidazo[4,5-c]pyridine core and associated reagents demand careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves.[4][5]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[4][6]

  • Hazard Profile: The target compound and related imidazole structures can be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin and eye irritation or burns.[6] Avoid creating dust.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Disposal: Dispose of all chemical waste according to approved institutional and local government regulations.[4]

Protocol I: N-Acylation (Amide Bond Formation)

N-acylation is a cornerstone reaction for converting the primary amine into a stable amide linkage, a common functional group in pharmaceuticals. This protocol details the reaction with an acyl chloride, a highly reactive acylating agent.

Causality and Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution. The primary amine of the substrate attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (TEA) (1.2 eq).

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Quantitative Data Summary
ReagentMolar Eq.RoleSolventTemp (°C)Time (h)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine1.0SubstrateDCM0 to RT2-4
Acyl Chloride1.1Acylating Agent-0 to RT2-4
Triethylamine (TEA)1.2HCl Scavenger (Base)-0 to RT2-4
Experimental Workflow: N-Acylation

sub 1. Dissolve Substrate (1.0 eq) in DCM cool_base 2. Cool to 0 °C & Add Base (1.2 eq) sub->cool_base add_acyl 3. Add Acyl Chloride (1.1 eq) Dropwise cool_base->add_acyl react 4. Stir at RT (2-4h) add_acyl->react workup 5. Aqueous Work-up & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: N-Acylation Workflow Diagram.

Protocol II: N-Alkylation

N-alkylation introduces an alkyl group onto the primary amine, forming a secondary amine. This reaction is crucial for modulating properties like lipophilicity and basicity. Controlling the reaction conditions is key to preventing over-alkylation.

Causality and Scientific Rationale: This protocol employs a classic Sₙ2 reaction mechanism. A relatively mild base, potassium carbonate (K₂CO₃), is used. Its primary role is to act as an acid scavenger for any HBr generated, but it is not strong enough to deprotonate the primary amine significantly, which helps to minimize side reactions. Using a precise stoichiometry (1.0 to 1.1 equivalents of the alkylating agent) is critical to favor mono-alkylation over the formation of the tertiary amine. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.[7][8][9] The reaction may require gentle heating to proceed at a reasonable rate.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide) (1.05 eq) to the suspension.

  • Reaction: Stir the reaction mixture at 50 °C for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC. Note that multiple spots may indicate mono-alkylation, di-alkylation, and remaining starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The product is often more soluble in ethyl acetate than in DCM.

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography to isolate the desired mono-alkylated secondary amine.

Quantitative Data Summary
ReagentMolar Eq.RoleSolventTemp (°C)Time (h)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine1.0SubstrateDMF5012-18
Alkyl Halide1.05Alkylating Agent-5012-18
Potassium Carbonate (K₂CO₃)1.5Base-5012-18
Experimental Workflow: N-Alkylation

sub 1. Combine Substrate (1.0 eq) & K₂CO₃ (1.5 eq) in DMF add_alkyl 2. Add Alkyl Halide (1.05 eq) sub->add_alkyl react 3. Stir at 50 °C (12-18h) add_alkyl->react workup 4. Pour into Water & Extract with EtOAc react->workup purify 5. Column Chromatography workup->purify product Pure Secondary Amine Product purify->product

Caption: N-Alkylation Workflow Diagram.

Protocol III: Reductive Amination

Reductive amination is a powerful and highly efficient method for forming secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[10] It is often preferred over direct alkylation due to its excellent control and avoidance of over-alkylation issues.[11]

Causality and Scientific Rationale: The reaction proceeds in two main steps: 1) formation of an intermediate imine (or iminium ion under acidic conditions) from the amine and the carbonyl compound, and 2) in-situ reduction of the imine to the final amine.[10] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. STAB is particularly effective because it is gentle enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate.[11] The use of a slightly acidic catalyst, like acetic acid, facilitates the initial imine formation by activating the carbonyl group and promoting dehydration. Dichloroethane (DCE) is a common solvent for this transformation.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

  • Reaction: Continue to stir the reaction at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired secondary amine.

Quantitative Data Summary
ReagentMolar Eq.RoleSolventTemp (°C)Time (h)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine1.0SubstrateDCERT6-24
Aldehyde/Ketone1.1Carbonyl Source-RT6-24
Acetic Acid0.1Catalyst-RT6-24
NaBH(OAc)₃1.5Reducing Agent-RT6-24
Experimental Workflow: Reductive Amination

sub 1. Combine Amine (1.0 eq), Carbonyl (1.1 eq) & AcOH (0.1 eq) in DCE imine 2. Stir at RT (1h) (Imine Formation) sub->imine reduce 3. Add NaBH(OAc)₃ (1.5 eq) imine->reduce react 4. Stir at RT (6-24h) reduce->react workup 5. Quench with NaHCO₃ & Extract react->workup purify 6. Column Chromatography workup->purify product Pure Secondary Amine Product purify->product

Caption: Reductive Amination Workflow.

References

  • 3H-Imidazo(4,5-b)pyridin-2-amine. PubChem. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • 3H-Imidazo(4,5-b)pyridin-2-amine, 3-methyl-6-phenyl-. PubChem. Available from: [Link]

  • Electrochemical [4 + 1] Tandem sp3(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines. PMC. Available from: [Link]

  • {3-methyl-3h-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride. PubChemLite. Available from: [Link]

  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). MDPI. Available from: [Link]

  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2025, August 6). ResearchGate. Available from: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available from: [Link]

  • N-Alkylation of Some Imidazopyridines. (2024, November 12). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Available from: [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Available from: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). ACS Publications. Available from: [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. (2012, June 15). PubMed. Available from: [Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (2025, September 10). ResearchGate. Available from: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1). Bentham Science. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Available from: [Link]

Sources

High-throughput screening with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for High-Throughput Screening with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and its Analogs

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, including kinases and G protein-coupled receptors (GPCRs).[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets. This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to developing and executing high-throughput screening campaigns using tritiated imidazopyridine derivatives, exemplified by (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. The focus is on radioligand binding assays, a robust and sensitive method for quantifying ligand-receptor interactions.[3][4] Both traditional filtration-based methods and homogeneous Scintillation Proximity Assays (SPA) suitable for HTS are detailed.

Introduction: The Significance of Imidazopyridines and Radioligand Binding Assays in Drug Discovery

Imidazopyridine derivatives have garnered significant attention in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] This versatile scaffold has been successfully utilized to develop inhibitors for various protein kinases, such as c-Met and MLK3, as well as modulators for other target classes.[5][6] The ability to modify the core structure at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Radiolabeling a potent and selective imidazopyridine derivative, such as with tritium (3H), transforms it into a powerful tool for target characterization and drug screening. Radioligand binding assays are considered a "gold standard" for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[3] These assays are instrumental in the early phases of drug discovery for:

  • Target Validation: Confirming the interaction of a compound with its intended target.

  • Lead Identification: Screening large compound libraries to find novel chemical matter that interacts with the target.

  • Structure-Activity Relationship (SAR) Studies: Quantifying the affinity of a series of compounds to guide lead optimization.

This guide provides a comprehensive framework for utilizing a tritiated imidazopyridine, such as (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, in HTS applications.

Assay Principles: Interrogating Ligand-Receptor Interactions

Radioligand binding assays are based on the principle of allowing a radiolabeled ligand to bind to its receptor and then measuring the amount of bound radioactivity. There are two primary types of experiments that are fundamental to characterizing a novel radioligand and subsequently using it for screening.

Saturation Binding Assays

These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[3] The goal is to determine two key parameters:

  • Equilibrium Dissociation Constant (Kd): A measure of the radioligand's affinity for the receptor. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[7] A lower Kd value indicates higher affinity.

  • Maximum Binding Capacity (Bmax): Represents the total concentration of receptors in the sample.[3][7]

Competitive Binding Assays

In these assays, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound.[8] The unlabeled compound will compete with the radioligand for binding to the receptor. This allows for the determination of:

  • Inhibitory Concentration 50 (IC50): The concentration of the competing compound that displaces 50% of the specifically bound radioligand.

  • Inhibition Constant (Ki): An intrinsic measure of the competing compound's affinity for the receptor, calculated from the IC50 value.[3]

For high-throughput screening, competitive binding assays are employed to test a large library of compounds for their ability to inhibit the binding of the radioligand.

Assay Formats: Filtration vs. Scintillation Proximity Assay (SPA)
  • Filtration Assay: This is a traditional method where, after incubation, the reaction mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[8][9] The radioactivity retained on the filter is then counted. While robust, this method involves multiple washing and separation steps, making it less suitable for large-scale HTS.[9]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that requires no separation steps, making it ideal for HTS.[9][10][11] The principle involves immobilizing the receptor onto a microscopic bead that contains a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal.[9][12]

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for an HTS campaign using a radioligand binding assay.

HTS_Workflow cluster_0 Assay Development cluster_1 HTS Campaign cluster_2 Data Analysis & Follow-up Assay_Dev Assay Development & Optimization (e.g., Saturation Binding) Assay_Val Assay Validation (Z'-factor determination) Assay_Dev->Assay_Val Plate_Prep Compound Library Plating Assay_Val->Plate_Prep Assay_Run Automated Assay Execution (Reagent Dispensing, Incubation) Plate_Prep->Assay_Run Data_Acq Signal Detection (e.g., MicroBeta Counter) Assay_Run->Data_Acq Data_Analysis Data Normalization & Hit Identification Data_Acq->Data_Analysis Hit_Conf Hit Confirmation Data_Analysis->Hit_Conf Dose_Resp Dose-Response & IC50 Determination Hit_Conf->Dose_Resp SAR Structure-Activity Relationship (SAR) Dose_Resp->SAR

Caption: High-throughput screening workflow using a radioligand binding assay.

Detailed Experimental Protocols

The following protocols provide a framework for using a tritiated imidazopyridine derivative. Note: These are generalized protocols and should be optimized for the specific receptor target and radioligand.

Protocol 1: Saturation Binding Assay (Filtration-Based)

This protocol is essential for characterizing the binding of a new radioligand like (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine to its target.

Materials:

  • Radioligand: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

  • Receptor Source: Cell membranes expressing the target receptor

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for the target to determine non-specific binding.

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding)

  • Cell harvester

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Radioligand Dilutions: Serially dilute the (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine in binding buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.

  • Plate Setup:

    • Total Binding: To each well, add binding buffer.

    • Non-specific Binding (NSB): To each well, add a high concentration (e.g., 1000-fold the Kd of the unlabeled ligand) of the unlabeled ligand.

  • Add Radioligand: Add the various dilutions of the radioligand to the respective wells for total and non-specific binding.

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The amount of membrane protein per well needs to be optimized to ensure that less than 10% of the added radioligand is bound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This should be determined from kinetic experiments (association and dissociation rates).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.[13]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding as a function of the radioligand concentration.

  • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site binding model to determine the Kd and Bmax.[13]

Protocol 2: Competitive Binding Assay for HTS (SPA-based)

This protocol is designed for screening a compound library to find inhibitors of the radioligand-receptor interaction.

Materials:

  • Radioligand: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

  • Receptor Source: Cell membranes expressing the target receptor

  • SPA Beads: e.g., Wheat germ agglutinin (WGA)-coated Yttrium Silicate (YSi) beads (for glycosylated membrane receptors)

  • Test Compounds: Compound library dissolved in DMSO

  • Binding Buffer: As above

  • High-affinity Unlabeled Ligand: For positive control (maximum inhibition)

  • 384-well microplates

  • Microplate scintillation counter (e.g., MicroBeta TriLux)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SPA beads in binding buffer.

    • Prepare a working solution of the cell membrane preparation.

    • Prepare a working solution of the radioligand at a concentration equal to its Kd (determined from the saturation binding assay).

  • Plate Layout:

    • Test Compound Wells: Add a small volume (e.g., 1 µL) of each test compound solution.

    • Negative Control (0% Inhibition): Add DMSO.

    • Positive Control (100% Inhibition): Add a saturating concentration of the high-affinity unlabeled ligand.

  • Dispensing Reagents:

    • Add the radioligand solution to all wells.

    • Add the SPA bead suspension to all wells.

    • Add the cell membrane preparation to all wells to initiate the binding.

  • Incubation: Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium and the beads to settle.

  • Signal Detection: Count the plates in a microplate scintillation counter.

Data Analysis and Quality Control for HTS

The analysis of HTS data is crucial for identifying genuine "hits".

Data_Analysis_Workflow Raw_Data Raw Scintillation Counts (CPM) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Z_Factor Z'-factor Calculation (Assay Quality Control) Raw_Data->Z_Factor Hit_Selection Hit Selection (e.g., % Inhibition > 50%) Normalization->Hit_Selection Dose_Response Dose-Response Curves (IC50 Determination) Hit_Selection->Dose_Response Ki_Calculation Ki Calculation Dose_Response->Ki_Calculation

Caption: Workflow for HTS data analysis and quality control.

Data Normalization

The raw data (counts per minute, CPM) is typically converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - [(CPMSample - CPMPositive Control) / (CPMNegative Control - CPMPositive Control)])

Quality Control: Z'-factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range and data variation of the assay.

Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Identification and Confirmation

A "hit" is a compound that produces a response above a certain threshold (e.g., >50% inhibition). Hits should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their IC50 values. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand.

Summary of Key Assay Parameters

The following table summarizes the key parameters and their significance in a radioligand binding HTS campaign.

ParameterDescriptionHow it's DeterminedImportance
Kd Equilibrium dissociation constant of the radioligand. A measure of affinity.Saturation binding assayEssential for setting the radioligand concentration in competitive assays.
Bmax Maximum number of binding sites.Saturation binding assayIndicates the receptor density in the preparation.
IC50 Concentration of a test compound that inhibits 50% of specific radioligand binding.Competitive binding assayA measure of the compound's potency.
Ki Inhibition constant. An intrinsic measure of a compound's affinity for the receptor.Calculated from the IC50 and the radioligand's Kd.Allows for the comparison of compound affinities across different assays.
Z'-factor A measure of the statistical quality of the HTS assay.Calculated from the means and standard deviations of the positive and negative controls.Ensures the reliability and robustness of the screening data.

Conclusion

Tritiated imidazopyridine derivatives, exemplified by (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, are valuable tools for drug discovery. The radioligand binding assays detailed in this guide provide a robust and sensitive platform for high-throughput screening to identify and characterize novel modulators of a wide range of biological targets. By following the principles of meticulous assay development, validation, and data analysis, researchers can effectively leverage these powerful techniques to accelerate their drug discovery programs.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys.
  • Functional assays for screening GPCR targets. (2005, October 28). Current Opinion in Biotechnology.
  • Application of scintillation proximity assay in drug discovery. (n.d.). PubMed.
  • Scintillation proximity assays in high-throughput screening. (2008, June 15). PubMed.
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (2018, February 20). RSC Publishing.
  • Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators. (2016, September 1). Bentham Science Publishers.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). Springer Nature Experiments.
  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
  • Scintillation proximity assay. (n.d.). Wikipedia.
  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.).
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR.
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. (2012, June 15). PubMed.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). MDPI.
  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. (2024, March 15). PubMed.

Sources

Application of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine in antimicrobial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine in Antimicrobial Research

Executive Summary

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (also known as 2-(aminomethyl)-3H-imidazo[4,5-c]pyridine) represents a privileged scaffold in modern antimicrobial drug discovery. Structurally classified as a 3-deazapurine analog, this moiety functions as a bioisostere of adenine and guanine. Its significance lies not in its use as a standalone drug, but as a high-affinity pharmacophore capable of targeting nucleotide-binding enzymes—specifically bacterial DNA Gyrase , Topoisomerase IV , and Glucosamine-6-phosphate synthase (GlmS) .

This guide details the application of this scaffold in Fragment-Based Drug Design (FBDD) , providing validated protocols for its synthesis, derivatization into focused libraries, and biological evaluation against resistant pathogens (e.g., M. tuberculosis, MRSA).

Part 1: Mechanism of Action & Rationale

The "Purine Mimicry" Hypothesis

The imidazo[4,5-c]pyridine core mimics the purine ring system found in ATP and DNA bases. The 2-aminomethyl group serves as a critical "anchor point," allowing researchers to attach hydrophobic or polar "tails" that extend into the solvent-exposed regions of the target enzyme's binding pocket.

  • Primary Target: DNA Gyrase (Subunit B) . The scaffold competes with ATP for the ATPase active site, preventing the energy-dependent supercoiling of bacterial DNA.

  • Secondary Target: GlmS . Inhibition disrupts the biosynthesis of the peptidoglycan cell wall.

Pathway Visualization

MOA_Pathway Scaffold (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (Purine Isostere) Derivatization Library Generation (Amide/Amine Coupling) Scaffold->Derivatization Chemical Modification Inhibitor High-Affinity Inhibitor Derivatization->Inhibitor SAR Optimization Target1 Target: DNA Gyrase (GyrB) ATP Binding Pocket Inhibitor->Target1 High Affinity Binding Target2 Target: GlmS Synthase Cell Wall Biosynthesis Inhibitor->Target2 Dual Targeting Mechanism Mechanism: Competitive Inhibition of ATP Hydrolysis Target1->Mechanism Target2->Mechanism Outcome Bacterial Cell Death (Replication Arrest/Lysis) Mechanism->Outcome

Figure 1: Mechanism of Action. The scaffold serves as an ATP-competitive anchor, leading to dual inhibition of essential bacterial enzymes.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize the (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine intermediate from commercially available precursors.

Reagents:

  • 3,4-Diaminopyridine (CAS: 54-96-6)

  • N-Boc-Glycine (CAS: 4530-20-5)

  • EDC[1]·HCl, HOBt (Coupling agents)

  • Glacial Acetic Acid

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve 3,4-Diaminopyridine (10 mmol) and N-Boc-Glycine (10 mmol) in anhydrous DMF (20 mL).

    • Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C.

    • Stir at room temperature (RT) for 12 hours under N₂ atmosphere.

    • Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The product is the mono-amide intermediate.

  • Cyclization:

    • Evaporate DMF. Redissolve the crude residue in Glacial Acetic Acid (30 mL).

    • Reflux at 110°C for 4 hours. This effects the dehydration to form the imidazole ring.

    • Neutralize with NaHCO₃ and extract with Ethyl Acetate. Purify via flash chromatography.

  • Deprotection:

    • Dissolve the N-Boc protected intermediate in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C. Stir for 2 hours.

    • Evaporate volatiles to yield the (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine trifluoroacetate salt .

Protocol B: Library Generation (Derivatization)

Objective: Create a focused library of potential antimicrobials by modifying the free amine.

Workflow:

  • Acylation (Amide Formation):

    • React the scaffold (1 eq) with a panel of Aryl/Heteroaryl Carboxylic Acids (1.1 eq) using HATU/DIPEA in DMF.

    • Rationale: Introduces hydrophobic groups to target the "sugar pocket" of the enzyme.

  • Reductive Amination:

    • React scaffold with Aryl Aldehydes + NaBH(OAc)₃ in DCE.

    • Rationale: Creates a flexible secondary amine linker, improving solubility and membrane permeability.

Protocol C: Antimicrobial Susceptibility Testing (MIC Assay)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Müller-Hinton Broth (cation-adjusted).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (Alamar Blue) for viability detection.

Procedure:

  • Prepare stock solutions of synthesized derivatives in DMSO (10 mg/mL).

  • Dilute compounds in 96-well plates (serial 2-fold dilutions: 64 µg/mL to 0.125 µg/mL).

  • Inoculate wells with bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubate at 37°C for 18–24 hours.

  • Add 10 µL Resazurin (0.01%). Incubate 1 hour.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.

  • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Part 3: Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on literature for imidazo[4,5-c]pyridine derivatives.

R-Group Modification (at 2-aminomethyl)Impact on Gram-Positive Activity (S. aureus)Impact on Gram-Negative Activity (E. coli)Mechanistic Insight
Unsubstituted (Free Amine) Low (MIC > 64 µg/mL)Low (MIC > 64 µg/mL)Too polar; poor cell penetration.
Lipophilic Amide (e.g., 4-Cl-Benzoyl) High (MIC 1–4 µg/mL)Moderate (MIC 8–16 µg/mL)Increases hydrophobic interaction in the active site.
Heterocyclic Tail (e.g., Thiophene) Very High (MIC < 1 µg/mL)ModerateThiophene mimics phosphate backbone interactions.
Bulky Aliphatic (e.g., t-Butyl) ModerateLowSteric clash often reduces binding affinity.

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4-Diaminopyridine Step1 Step 1: Coupling (N-Boc-Glycine + EDC) Start->Step1 Inter1 Intermediate: Mono-Amide Step1->Inter1 Step2 Step 2: Cyclization (AcOH, 110°C) Inter1->Step2 Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Final Target Scaffold: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Step3->Final

Figure 2: Synthetic route for the production of the core scaffold.

References

  • Puerstinger, G., et al. (2006). "Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, S., et al. (2010). "Imidazo[4,5-c]pyridine derivatives as kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Bürli, R. W., et al. (2004). "DNA binding ligands targeting drug-resistant Gram-positive bacteria." Bioorganic & Medicinal Chemistry Letters. Link

  • O'Malley, T., et al. (2018). "Imidazopyridine compounds inhibit mycobacterial growth by depleting ATP levels." Antimicrobial Agents and Chemotherapy.[2] Link

  • Townsend, A. P., et al. (2013). "Novel Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds as Dual Inhibitors of Aurora A and Epidermal Growth Factor Receptor Kinases." Molecular Cancer Therapeutics. Link

Sources

Application Note: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine for Targeted Protein Degradation

[1]

Executive Summary

This application note details the utility of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS: 933693-27-7) as a privileged scaffold and functionalized warhead for the design of Proteolysis Targeting Chimeras (PROTACs).[1]

The imidazo[4,5-c]pyridine core is a proven pharmacophore for multiple kinase families, including CDK2, DNA-PK, and PI3K/mTOR . The C2-methanamine moiety serves as a critical, solvent-exposed "exit vector," allowing for the seamless conjugation of linkers and E3 ligase ligands without disrupting the binding affinity to the target protein's ATP-binding pocket. This guide provides a comprehensive workflow for synthesizing, validating, and applying this building block in targeted protein degradation (TPD) campaigns.

Molecule Profile & Mechanism of Action[2]

Chemical Profile[1][3][4][5][6]
  • IUPAC Name: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine[1][2]

  • Molecular Formula: C7H8N4[1][3]

  • Molecular Weight: 148.17 g/mol

  • Key Functionality:

    • Imidazo[4,5-c]pyridine Core: Hinge-binding motif (ATP-competitive).[1]

    • Primary Amine (-CH2-NH2): Nucleophilic handle for linker attachment (Amide/Carbamate/Urea formation).[1][3]

Role in TPD (The "Warhead" Concept)

In TPD, a bifunctional molecule recruits an E3 ubiquitin ligase to a Target Protein (POI).[4][5] (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine acts as the POI Ligand (Warhead) .[1]

  • Binding Mode: The pyridine nitrogen (N5) and imidazole NH typically form hydrogen bonds with the hinge region of kinases (e.g., CDK2).

  • Exit Vector Strategy: The C2-position directs the methanamine substituent toward the solvent front.[1][3] This is crucial for PROTAC design, as the linker attachment must not sterically clash with the protein pocket.

Mechanism of Action Diagram

The following diagram illustrates the formation of the Ternary Complex utilizing this specific warhead.

TPD_Mechanismcluster_ternaryTernary ComplexWarhead(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine(Target Binder)LinkerPEG/Alkyl LinkerWarhead->LinkerTargetTarget Kinase(e.g., CDK2/DNA-PK)Warhead->TargetHinge BindingE3_LigandE3 Ligand(e.g., Thalidomide/VHL)Linker->E3_LigandE3_LigaseE3 Ligase Complex(CRBN/VHL)E3_Ligand->E3_LigaseRecruitmentProteasome26S ProteasomeTarget->ProteasomeDegradationUbiquitinUbiquitin (Ub)E3_Ligase->UbiquitinE2 TransferUbiquitin->TargetPoly-Ubiquitination

Caption: Figure 1.[1] Mechanism of Action. The imidazopyridine warhead binds the target kinase, while the linker-E3 ligand moiety recruits the degradation machinery.

Chemical Synthesis & Conjugation Protocol

Objective: Conjugate (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine to a Cereblon-recruiting ligand (Pomalidomide derivative) via a PEG linker.

Materials
  • Warhead: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride.[1][2]

  • Linker-Ligand: Pomalidomide-PEG3-COOH (Carboxylic acid functionalized E3 ligand).[1]

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][3]

Synthesis Workflow
StepOperationCritical Parameters
1. Activation Dissolve Pomalidomide-PEG3-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).Stir at 0°C for 15 min to activate the acid.
2. Addition Add (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1.1 eq) and additional DIPEA (2.0 eq).The amine salt requires excess base to deprotonate.
3.[3] Coupling Allow reaction to warm to Room Temperature (RT). Stir for 4-16 hours.[1]Monitor by LC-MS for disappearance of the acid.[1]
4. Quench Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.Remove DMF thoroughly to prevent emulsion.
5.[1] Purification Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][3]Collect fractions, lyophilize to yield the final PROTAC.
Synthesis Diagram

Synthesis_WorkflowStartStart:(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine(Amine Salt)CouplingCoupling Reaction:Mix Amine + Activated AcidRT, 12hStart->Coupling+ Excess BaseLinkerLinker-E3 Ligand(Carboxylic Acid)ActivationActivation:HATU, DIPEA, DMF0°C, 15 minLinker->ActivationActivation->CouplingWorkupWorkup:EtOAc ExtractionNaHCO3 WashCoupling->WorkupPurificationPurification:Prep-HPLC (C18)LyophilizationWorkup->PurificationFinalFinal PROTAC:Imidazopyridine-Linker-E3 LigandPurification->Final

Caption: Figure 2. Chemical synthesis workflow for conjugating the imidazopyridine warhead to an E3 ligase linker-ligand.

Biological Evaluation Protocols

In Vitro Binary Binding Assay (Target Engagement)

Before assessing degradation, confirm the warhead still binds the target kinase (e.g., CDK2) after linker attachment.

  • Method: Thermal Shift Assay (TSA) or Kinase Activity Assay.[1][3]

  • Protocol:

    • Incubate Recombinant CDK2 (500 nM) with the PROTAC (10 µM) and DMSO control.[1][3]

    • Add SYPRO Orange dye.[1][3]

    • Perform melt curve analysis (25°C to 95°C).[1][3]

    • Success Criteria: A

      
       indicates significant binding stabilization.[1][3]
      
Cellular Degradation Assay (Western Blot)

Objective: Validate degradation of the endogenous target in cells.[3]

  • Cell Seeding: Seed Jurkat or HCT116 cells (known to express CDK2/DNA-PK) in 6-well plates.

  • Treatment: Treat cells with PROTAC at increasing concentrations (0, 10, 100, 1000 nM) for 16-24 hours.

    • Control: Include a "Competition Control" (PROTAC + excess free Pomalidomide) to prove E3-dependence.[1][3]

  • Lysis: Lyse cells in RIPA buffer with Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Primary Ab: Anti-CDK2 (or specific target).[1][3]

    • Loading Control: Anti-GAPDH or Anti-Vinculin.[1][3]

  • Quantification: Densitometry to calculate

    
     (Concentration required for 50% degradation).
    
Troubleshooting Guide
ObservationRoot Cause AnalysisCorrective Action
No Degradation Linker length is incorrect (Hook effect or steric clash).Synthesize analogs with varying PEG chain lengths (PEG2, PEG3, PEG5).
Low Solubility Imidazopyridine core is planar/aromatic; linker is too lipophilic.Switch to a more hydrophilic linker (e.g., piperazine-based) or check pH of assay.
Off-Target Effects The warhead is a "privileged scaffold" (binds multiple kinases).[1][3]Perform a Kinome Scan (Selectivity Profiling) to identify degraded off-targets.[1][3]

References

  • Scaffold Utility: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. (2017).[1][3][6] Journal of Medicinal Chemistry.

  • PROTAC Design Principles: PROTAC Targeted Protein Degraders: the Past is Prologue. (2022).[1][3][7] Nature Reviews Drug Discovery.

  • Molecule Data: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.[1][2] PubChem Compound Summary.[1][3] [1][3]

  • Kinase Targeting: Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. (2018).[1][3][8] Archiv der Pharmazie.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and related compounds. While a specific, universally optimized protocol for this exact molecule is not extensively documented in publicly available literature, this guide leverages established principles for the synthesis of the imidazo[4,5-c]pyridine core to provide actionable troubleshooting advice and answers to frequently asked questions.

The synthesis of imidazo[4,5-c]pyridines, which are structural isomers of purines, is of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as kinase inhibitors and anti-cancer agents.[1][2][3] The general approach often involves the cyclization of a substituted diaminopyridine with a suitable one-carbon source. The optimization of this process is critical for achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and its analogs.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an imidazo[4,5-c]pyridine derivative, but I am observing very low to no yield of my target compound. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield is a common hurdle in heterocyclic synthesis. The root cause often lies in one or more of the following areas: starting material quality, reaction conditions, or the choice of cyclization agent.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your 3,4-diaminopyridine precursor is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure the diaminopyridine is pure and free of residual reagents from its synthesis. Recrystallization or column chromatography of the starting material may be necessary.

  • Inefficient Cyclization Conditions: The formation of the imidazole ring is a critical step that is highly dependent on the reaction conditions.

    • Recommendation: The choice of the one-carbon source and the cyclization conditions are key. For the synthesis of a 2-aminomethyl derivative, a protected aminoacetaldehyde equivalent or a related synthon would be required. A common strategy for forming the imidazo[4,5-c]pyridine ring is the condensation of 3,4-diaminopyridine with aldehydes or their bisulfite adducts.[4]

    • Experimental Protocol Suggestion: A plausible route involves the condensation of 3,4-diaminopyridine with an appropriate aldehyde, followed by reduction. For instance, reacting 3,4-diaminopyridine with a protected aminoacetaldehyde, followed by deprotection and cyclization. Alternatively, a reductive cyclization approach using an appropriate nitro-aminopyridine precursor can be employed.[1]

  • Suboptimal Reaction Temperature and Time:

    • Recommendation: Systematically screen the reaction temperature. Some cyclizations require elevated temperatures to overcome the activation energy barrier.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation of the product.

  • Inappropriate Solvent:

    • Recommendation: The choice of solvent can significantly impact solubility and reaction rates. Protic solvents like ethanol or aprotic polar solvents like DMF are commonly used.[4] Consider screening a range of solvents to find the most suitable one for your specific substrates.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing a mixture of products, including what I suspect are regioisomers. How can I improve the selectivity of my synthesis?

Answer: The formation of regioisomers is a known challenge in the synthesis of unsymmetrical imidazopyridines.[4] For the imidazo[4,5-c]pyridine scaffold, this can arise from the cyclization step.

Potential Causes & Solutions:

  • Lack of Regiocontrol in Cyclization: When using 3,4-diaminopyridine, cyclization can theoretically occur at either nitrogen of the pyrimidine ring, although electronic factors usually favor one over the other.

    • Recommendation: The regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. For solid-phase synthesis, the point of attachment to the resin can direct the regiochemical outcome.[6]

  • Side Reactions: The starting materials or product may be susceptible to side reactions under the reaction conditions.

    • Recommendation: Lowering the reaction temperature, using a milder catalyst, or protecting sensitive functional groups can help minimize side product formation. A thorough analysis of the side products by LC-MS and NMR can provide insights into the undesired reaction pathways.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my target (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine derivative from the reaction mixture. What purification strategies are most effective?

Answer: The polar nature of the aminomethyl group and the imidazopyridine core can make purification challenging.

Potential Causes & Solutions:

  • High Polarity of the Product: The presence of multiple nitrogen atoms makes these compounds quite polar, leading to poor solubility in common organic solvents and streaking on silica gel.

    • Recommendation:

      • Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution system. A common mobile phase is a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing.

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[7]

      • Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, semi-preparative or preparative HPLC is a powerful technique.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[4,5-c]pyridine core?

A1: The most prevalent methods for constructing the imidazo[4,5-c]pyridine scaffold typically start from 3,4-diaminopyridine. Common cyclization partners include:

  • Aldehydes: Reaction with various aldehydes, often as their sodium bisulfite adducts, yields 2-substituted imidazo[4,5-c]pyridines.[4]

  • Carboxylic Acids and Derivatives: Condensation with carboxylic acids, orthoesters, or acid chlorides can also be used to form the imidazole ring.[1]

  • Reductive Cyclization: Starting from a 3-amino-4-nitropyridine derivative, reduction of the nitro group followed by in-situ cyclization with a one-carbon source is another effective strategy.[1][8]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What analytical techniques are essential for characterizing the final product?

A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be invaluable for confirming the regiochemistry of substitution on the imidazopyridine ring.[4]

Experimental Workflow & Data

General Reaction Scheme

A representative synthetic approach to a 2-substituted imidazo[4,5-c]pyridine is depicted below. For the specific synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, "R" would be a protected aminomethyl group (e.g., -CH2NHBoc) which is deprotected in a final step.

G cluster_0 Reaction Scheme SM1 3,4-Diaminopyridine Reaction Cyclization SM1->Reaction SM2 R-CHO (Aldehyde) SM2->Reaction Catalyst Catalyst (e.g., Na2S2O5) Catalyst->Reaction Solvent Solvent (e.g., DMF, EtOH) Solvent->Reaction Heat Heat Heat->Reaction Product 2-R-3H-Imidazo[4,5-c]pyridine Reaction->Product G cluster_1 Purification Workflow Start Crude Reaction Mixture Step1 Solvent Removal (Rotary Evaporation) Start->Step1 Step2 Aqueous Workup (Extraction) Step1->Step2 Step3 Drying of Organic Layer (e.g., Na2SO4) Step2->Step3 Step4 Concentration Step3->Step4 Step5 Column Chromatography (Silica Gel) Step4->Step5 Step6 Solvent Evaporation Step5->Step6 FinalProduct Pure Product Step6->FinalProduct

Caption: A standard purification workflow for imidazo[4,5-c]pyridine derivatives.

References

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 | Organic Process Research & Development - ACS Publications. (2018).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC. (2025). PMC.
  • Optimization of reaction condition for the formation of imidazo pyridine. [a] - ResearchGate. (n.d.).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC - PubMed Central. (n.d.). PubMed Central.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023). PubMed.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). E3S Web of Conferences.
  • Synthetic Imidazopyridine-Based Derivatives - Encyclopedia.pub. (2023). Encyclopedia.pub.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (2014).
  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed. (2018). PubMed.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020). Beilstein Journals.
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evalu

Sources

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the "Isostere" Trap

The imidazo[4,5-c]pyridine scaffold is a potent purine isostere, widely utilized in JAK inhibitors, anticancer agents, and varying kinase modulators.[1] However, it presents a distinct challenge compared to its [4,5-b] isomer: the N5-pyridine nitrogen .

Unlike the [4,5-b] system, where the pyridine nitrogen is adjacent to the bridgehead, the [4,5-c] system exposes the N5 lone pair in a way that significantly alters electronic distribution, solubility, and metal-catalyst affinity.[1] This guide addresses the specific failure modes arising from this topology.

Module 1: Primary Cyclization Workflows

The Issue: You are experiencing low yields (<40%) or incomplete ring closure during the formation of the imidazole ring.

Diagnostic & Decision Tree

Before troubleshooting conditions, verify you have selected the correct pathway for your substrate sensitivity.

Synthesispathway Start Start: Select Precursor Substrate Substrate: 3,4-Diaminopyridine? Start->Substrate AcidSensitive Acid Sensitive Groups? Substrate->AcidSensitive Yes NitroPrecursor Substrate: 4-Amino-3-nitropyridine Substrate->NitroPrecursor No (Unavailable) Condensation Route A: Acid Condensation (PPA or Eaton's Rgt) AcidSensitive->Condensation No (Robust) Orthoester Route B: Orthoester/Cat. (Yb(OTf)3 or Sulfamic Acid) AcidSensitive->Orthoester Yes (Avoid PPA) ReductiveCycl Route C: Reductive Cyclization (Na2S2O4 + Aldehyde) NitroPrecursor->ReductiveCycl One-Pot

Figure 1: Decision matrix for selecting the optimal cyclization route based on substrate availability and functional group tolerance.

Troubleshooting Protocol: Cyclization Failures
SymptomProbable CauseTechnical Intervention
Sticky "tar" in PPA Thermal Decomposition: Polyphosphoric acid (PPA) at >160°C degrades electron-rich substituents.[1]Switch to Eaton’s Reagent (7.7 wt%

in

).[1] It effects cyclization at lower temps (70–90°C) and is easier to quench.[1]
Incomplete Conversion (Orthoester) Water Poisoning: Hydrolysis of the orthoester competes with condensation.Add Molecular Sieves (4Å): Strictly anhydrous conditions are required. Use sulfamic acid (10 mol%) as a solid-state catalyst to drive equilibrium.
Low Yield (Reductive Cyclization) Over-reduction: Sodium dithionite (

) can over-reduce the pyridine ring if pH is uncontrolled.[1]
Buffer Control: Maintain reaction in EtOH/Water with mild heating. Ensure stoichiometry of dithionite does not exceed 3.5 equiv.

Expert Insight: For Route C (Reductive Cyclization), the mechanism involves the formation of an imine intermediate followed by nitro reduction and spontaneous cyclization. If the aldehyde is electron-poor, the imine formation is the rate-limiting step. Add a Lewis acid (e.g.,


) to accelerate imine formation before adding the reducing agent [1].[1]

Module 2: The Regioselectivity Challenge (N1 vs. N3)

The Issue: Alkylation of the parent imidazo[4,5-c]pyridine yields an inseparable mixture of N1 and N3 isomers, and occasionally N5 quaternization.

Mechanism of Failure

The imidazo[4,5-c]pyridine tautomerizes.[1][2] The N1 and N3 positions have similar nucleophilicity, but the steric environment at C4 (the pyridine position adjacent to N3) often disfavors N3 alkylation, though not exclusively.

RegioSelectivity Tautomer Tautomeric Equilibrium (H at N1 or N3) Alkylation Alkylation (R-X, Base) Tautomer->Alkylation N1_Product N1-Isomer (Major if C4 hindered) Alkylation->N1_Product Steric Control N3_Product N3-Isomer (Minor/Competitive) Alkylation->N3_Product Electronic Control N5_Product N5-Quaternary Salt (Side Product) Alkylation->N5_Product If N5 exposed

Figure 2: Competition pathways during direct alkylation. C4-substituents sterically block N3 access, favoring N1.

FAQ: Solving Regio-Scrambling

Q: I have a 50:50 mixture of N1/N3 isomers. How do I separate them?

  • A: Separation is often futile on a large scale.

    • Chromatography: Isomers often co-elute on Silica. Use C18 Reverse Phase or Chiral SFC (even for achiral compounds, the stationary phase interaction differs).[1]

    • Analysis: Use 2D-NOESY .[2][3] The N1-alkyl protons will show NOE correlations to the C7-H (pyridine ring) and C2-H. The N3-alkyl protons will show NOE to C4-H (if present) and C2-H [2].

Q: How do I synthesize only the N1 isomer?

  • A: Do not alkylate the heterocycle. Synthesis de novo is required.

    • Start with 4-chloro-3-nitropyridine.

    • Perform

      
       with your desired primary amine (
      
      
      
      ) to install the N1 substituent before the ring closes.
    • Reduce the nitro group and cyclize. This guarantees 100% N1 regioselectivity [3].

Q: My alkylation failed and I isolated a water-soluble solid. What is it?

  • A: You likely alkylated the pyridine nitrogen (N5), forming a quaternary pyridinium salt.[1]

    • Fix: Use a softer base (

      
      ) and non-polar solvent (DCM or Toluene) to discourage the formation of the ionic species. Avoid methyl iodide; use methyl tosylate.
      

Module 3: Advanced Functionalization (C-H Activation)

The Issue: Palladium catalyst poisoning due to N5 coordination.

Protocol: C-H Arylation at C2

Direct C-H arylation is superior to cross-coupling as it avoids pre-halogenation. However, the N5 lone pair binds Pd(II) species, killing the catalytic cycle.

Optimized Conditions:

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (stoichiometric oxidant) or 
    
    
    
    .[1]
  • Additive (CRITICAL): Pivalic Acid (30 mol%) .[1]

    • Why? Pivalic acid acts as a proton shuttle and temporarily masks the basic N5 nitrogen via H-bonding, while assisting the Concerted Metalation-Deprotonation (CMD) step [4].

  • Solvent: 1,4-Dioxane at 120°C.

Troubleshooting Table:

ObservationCorrective Action
No Reaction (SM Recovery) Catalyst poisoning. Add 1.0 equiv of AcOH to protonate N5. Increase Temp to 140°C.
Homocoupling of Aryl Halide Oxygen presence. Degas solvent thoroughly (Freeze-Pump-Thaw x3).[1]
C4/C6 Regio-scrambling C2 is most acidic, but C4/C6 are accessible.[1] Block C4/C6 or lower temperature.

Module 4: Purification & Handling

The Issue: Imidazo[4,5-c]pyridines are highly polar and streak on silica.[1]

Standard Operating Procedure (SOP) for Purification:

  • Neutralization: These compounds are basic. Silica gel is acidic. The compound sticks to the column.

    • Fix: Pre-treat silica slurry with 1% Triethylamine (TEA) in Hexanes.[1]

  • Eluent System:

    • Standard: DCM : MeOH (95:5).[1]

    • Polar/Stubborn: DCM : MeOH :

      
       (90 : 9 : 1).[1] The ammonia competes for silanol sites, releasing your product.
      
  • Recrystallization:

    • Best solvent system: Acetonitrile (hot) -> Cool -> Add

      
       dropwise.[1]
      

References

  • Wang, L., et al. (2012).[1] "Ytterbium triflate catalyzed synthesis of benzimidazoles and imidazopyridines."[4] Journal of Organic Chemistry.

  • Göker, H., et al. (2019).[1] "Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR." International Journal of Psychosocial Rehabilitation.

  • Choi, J., et al. (2021).[1][5] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[5] [1]

  • Li, X., et al. (2019).[1] "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

Introduction to Synthetic Challenges

The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, a key building block in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of potential side reactions and purification challenges. Understanding these pitfalls is crucial for a successful and efficient synthesis. This guide will focus on the most common synthetic strategies and their associated side reactions, providing practical advice for their mitigation.

The core of the molecule, the imidazo[4,5-c]pyridine system, is typically formed by the cyclization of 3,4-diaminopyridine with a suitable C2-synthon. The subsequent introduction or concurrent formation of the aminomethyl group at the 2-position is where many of the synthetic hurdles lie.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Issues Related to the Imidazo[4,5-c]pyridine Core Formation
FAQ 1: I am seeing two regioisomers during the initial acylation of 3,4-diaminopyridine. How can I control the regioselectivity?

Answer: This is a very common issue. The two amino groups of 3,4-diaminopyridine have different nucleophilicities, and the reaction conditions can influence which nitrogen is acylated.

  • The Chemistry Behind the Issue: The 4-amino group is generally more nucleophilic than the 3-amino group due to electronic effects of the pyridine ring. However, steric hindrance and the nature of the acylating agent can lead to acylation at the 3-position.

  • Troubleshooting & Optimization:

    • Choice of Acylating Agent: Using a bulky acylating agent like di-tert-butyl dicarbonate (Boc-anhydride) tends to favor acylation at the less sterically hindered 4-position. Conversely, a smaller acylating agent like acetyl chloride may show less selectivity.

    • Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can influence the selectivity. It is recommended to perform small-scale experiments to screen different solvents (e.g., DMAc, THF, DCM) and temperature profiles.

    • Stepwise Protection: A more robust, albeit longer, approach is to selectively protect one of the amino groups before proceeding with the cyclization.

Acylating AgentTypical Major IsomerRationale
Acetyl ChlorideMixture of 3- and 4-acylatedSmall size, high reactivity
Di-tert-butyl dicarbonate4-acylatedSteric hindrance favors the less hindered position
FAQ 2: My reaction to form the imidazo[4,5-c]pyridine ring is sluggish and incomplete. What can I do to drive it to completion?

Answer: Incomplete cyclization is often a problem of reaction kinetics and equilibrium.

  • Causality: The cyclization step is a condensation reaction that eliminates a molecule of water. If water is not effectively removed, the reaction can stall or even reverse. Additionally, insufficient activation of the carbonyl group can slow down the reaction.

  • Troubleshooting & Optimization:

    • Dehydration: For reactions run at higher temperatures, a Dean-Stark trap is highly effective for removing water. For lower temperature reactions, the use of a dehydrating agent like molecular sieves can be beneficial.

    • Acid Catalysis: The use of an acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) can protonate the carbonyl group, making it more electrophilic and accelerating the cyclization.

    • Thermal Energy: Increasing the reaction temperature is a straightforward way to increase the reaction rate. Consider switching to a higher-boiling solvent if necessary.

FAQ 3: I have an unexpected peak in my mass spectrum that corresponds to my product +16 amu. What is this and how can I avoid it?

Answer: This is a classic sign of N-oxide formation on the pyridine ring.

  • The Chemistry: The pyridine nitrogen is susceptible to oxidation, especially when using oxidative conditions for the cyclization (e.g., with aldehydes) or if oxidizing agents are present as impurities.

  • Prevention and Mitigation:

    • Control of Oxidants: If your synthesis involves an oxidative step, use a mild oxidant and carefully control the stoichiometry. Air oxidation can also be a factor in prolonged reactions at high temperatures, so maintaining an inert atmosphere (N₂ or Ar) is advisable.

    • Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired product. Common methods include catalytic hydrogenation (e.g., with Raney Nickel) or using a deoxygenating agent like phosphorus trichloride (PCl₃).

Workflow for N-Oxide Reduction

N_Oxide_Reduction Start N-Oxide Detected (Product +16 amu) Method Choose Reduction Method Start->Method Catalytic Catalytic Hydrogenation (e.g., Raney Ni, H₂) Method->Catalytic Mild Conditions Phosphorus Phosphorus Reagent (e.g., PCl₃) Method->Phosphorus Stoichiometric Workup Reaction Workup & Purification Catalytic->Workup Phosphorus->Workup Product Desired Product Workup->Product

Caption: Decision workflow for the reduction of an unwanted N-oxide byproduct.

Part 2: Side Reactions in the Introduction of the Aminomethyl Group

The method used to introduce the aminomethyl group at the C2 position is a critical step that can significantly impact the side product profile. Below are troubleshooting guides for the most common synthetic routes.

Route A: Cyclocondensation with a Glycine Derivative (e.g., Boc-Glycine)

This is a convergent approach where the aminomethyl precursor is incorporated during the ring formation.

Logical Flow of Route A

Route_A Start 3,4-Diaminopyridine + Boc-Glycine Coupling Peptide Coupling (e.g., HATU, EDC) Start->Coupling Intermediate N-(4-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)acetamide Coupling->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Protected_Product tert-butyl (3H-imidazo[4,5-c]pyridin-2-yl)methylcarbamate Cyclization->Protected_Product Deprotection Boc Deprotection (e.g., TFA, HCl) Protected_Product->Deprotection Final_Product (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Deprotection->Final_Product

Caption: Synthetic pathway via cyclocondensation with Boc-glycine.

FAQ 4: My coupling reaction between 3,4-diaminopyridine and Boc-glycine is inefficient. What are the common pitfalls?

Answer: Inefficient coupling is a frequent issue in peptide-like syntheses.

  • The Chemistry: The formation of the amide bond requires the activation of the carboxylic acid of Boc-glycine. Incomplete activation or side reactions of the activated species can lead to low yields.

  • Troubleshooting & Optimization:

    • Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and anhydrous. A comparison of different coupling agents may be necessary to find the optimal one for your specific conditions.

    • Stoichiometry: A slight excess of the coupling agents and Boc-glycine can help drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Running the reaction at 0°C to room temperature is generally recommended to minimize side reactions.

    • Self-Condensation: Although less common with glycine, self-condensation of the activated amino acid can occur. Ensure slow addition of the coupling agent.

FAQ 5: During the Boc-deprotection step with TFA, I am getting multiple unidentified byproducts. What could be happening?

Answer: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can cause side reactions.

  • The Chemistry: The tert-butyl cation can alkylate nucleophilic sites on your molecule, including the imidazole and pyridine nitrogens, leading to a mixture of alkylated byproducts.

  • Prevention:

    • Use of Scavengers: Always include a scavenger in your TFA deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water. A typical cocktail is 95:2.5:2.5 TFA:TIS:H₂O.

    • Alternative Deprotection Conditions: If alkylation remains a problem, consider using HCl in an organic solvent like dioxane or diethyl ether for deprotection. This method generates gaseous isobutylene, which is less likely to cause alkylation.

Route B: Reduction of a 2-Cyano or 2-Nitromethyl Precursor

This is a linear approach where the imidazo[4,5-c]pyridine core is first synthesized with a precursor group at the C2 position, which is then reduced to the aminomethyl group.

FAQ 6: I am reducing 2-cyano-3H-imidazo[4,5-c]pyridine, but I am getting a mixture of products including my starting material and potentially over-reduced byproducts.

Answer: The reduction of nitriles to primary amines requires careful control of the reducing agent and reaction conditions.

  • Potential Side Reactions:

    • Incomplete Reduction: The reaction may not have gone to completion, leaving starting material.

    • Formation of Aldehyde/Imine: Partial reduction can lead to the formation of an intermediate imine, which can be hydrolyzed to the corresponding aldehyde upon workup.

    • Over-reduction/Decyanation: Harsh reducing conditions can sometimes lead to the complete removal of the cyano group, resulting in the unsubstituted imidazo[4,5-c]pyridine.

    • Formation of Secondary Amines: The intermediate imine can react with the product primary amine to form a secondary amine byproduct.

Reducing AgentPotential Side ProductsMitigation Strategy
LiAlH₄Aldehyde (from hydrolysis of imine), secondary amineUse a slight excess of LiAlH₄, ensure anhydrous conditions, and perform a careful workup at low temperature.
Catalytic Hydrogenation (e.g., Raney Ni, H₂)Incomplete reduction, decyanationOptimize catalyst loading, hydrogen pressure, and temperature. The addition of ammonia can suppress secondary amine formation.
FAQ 7: During the catalytic hydrogenation of my halogenated imidazo[4,5-c]pyridine precursor, I am observing dehalogenation.

Answer: Dehalogenation is a known side reaction during catalytic hydrogenation, especially with palladium catalysts.

  • The Chemistry: The catalyst can facilitate the cleavage of the carbon-halogen bond. The reactivity for dehalogenation is generally I > Br > Cl > F.

  • Troubleshooting & Optimization:

    • Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium-based catalysts (e.g., Pd/C).

    • Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the extent of dehalogenation.

    • Alternative Reducing Agents: If dehalogenation is a persistent issue, consider non-catalytic reduction methods, such as using tin(II) chloride for nitro group reduction.

Concluding Remarks

The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a multi-step process that requires careful planning and execution. The potential for side reactions is significant, but with a thorough understanding of the underlying chemical principles, these challenges can be overcome. This guide provides a starting point for troubleshooting common issues. We encourage you to consult the primary literature for more detailed experimental procedures and to always perform small-scale optimization experiments before proceeding to a larger scale.

References

  • Caron, S., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 10(3), 483-486. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]

  • Organic Chemistry Portal. (2021). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4357-4360. [Link]

Improving the regioselectivity of imidazo[4,5-c]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis

Welcome to the technical support guide for the synthesis of imidazo[4,5-c]pyridines. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines, also known as 3-deazapurines, to naturally occurring purines makes them privileged structures in medicinal chemistry, with applications as kinase inhibitors, antiviral agents, and more[1][2].

However, their synthesis is often complicated by a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate and can confound biological data. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for improved regioselectivity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Regioselectivity Challenge

This section addresses foundational questions regarding the formation of imidazo[4,5-c]pyridine isomers.

Question: What is the primary cause of poor regioselectivity in imidazo[4,5-c]pyridine synthesis?

Answer: The most common synthetic route involves the condensation of a 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester)[3][4]. This reaction, often a variation of the Phillips-Ladenburg condensation, proceeds via a two-step mechanism: initial acylation/amidation at one of the amino groups, followed by cyclization and dehydration. The core issue lies in the first step. The 3,4-diaminopyridine has two non-equivalent amino groups (at the C3 and C4 positions). The initial reaction can occur at either nitrogen, leading to two different intermediates that, upon cyclization, yield two distinct regioisomers: the 1H- and 3H-imidazo[4,5-c]pyridines.

G DAP 3,4-Diaminopyridine INT_3_NHCOR N-(4-amino-pyridin-3-yl)amide DAP->INT_3_NHCOR Path A (Attack at N3) INT_4_NHCOR N-(3-amino-pyridin-4-yl)amide DAP->INT_4_NHCOR Path B (Attack at N4) RCOX R-COX (Carboxylic Acid Derivative) PROD_3H 3H-Imidazo[4,5-c]pyridine INT_3_NHCOR->PROD_3H Cyclization PROD_1H 1H-Imidazo[4,5-c]pyridine INT_4_NHCOR->PROD_1H Cyclization

Caption: Reaction pathways leading to 1H- and 3H-imidazo[4,5-c]pyridine isomers.

Question: Which factors determine whether "Path A" or "Path B" is favored?

Answer: The outcome is a delicate balance of electronic and steric effects, heavily influenced by your choice of reagents and reaction conditions.

  • Electronic Effects: The amino group at the C3 position is generally considered more nucleophilic due to electronic donation from the C4 amino group. In the absence of other influences, this favors acylation at N3 (Path A).

  • Steric Effects: The environment around each amino group plays a crucial role. Bulky reagents will preferentially react at the less sterically hindered C4 amino group (Path B).

  • Reaction Conditions: Solvent, temperature, and catalysts can alter the reactivity of the nucleophile and electrophile, shifting the equilibrium between the two pathways. For instance, high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA) are often used to drive the final cyclization step[3].

Question: How can I reliably determine the isomeric ratio in my crude product?

Answer: While TLC can sometimes show two distinct spots, co-elution is common. The most definitive methods for characterization and quantification are:

  • ¹H NMR Spectroscopy: The chemical shifts of the N-H proton and the aromatic protons on the pyridine ring (H5 and H7) will differ between isomers. Integration of these distinct peaks provides a good estimate of the product ratio.

  • 2D NMR (NOESY & HMBC): These are the gold-standard techniques for unambiguous structure elucidation. For example, a Nuclear Overhauser Effect (NOE) between a substituent on the imidazole nitrogen and a proton on the pyridine ring can definitively establish the connectivity and confirm the regioisomer[5]. Heteronuclear Multiple Bond Correlation (HMBC) can also reveal long-range couplings that differentiate the isomers[5].

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the isomers and confirm they have the same mass, but it does not, by itself, identify which peak corresponds to which isomer without authentic standards.

Section 2: Troubleshooting Guide - Gaining Control Over Regioselectivity

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: My reaction yields an inseparable mixture of 1H and 3H isomers. How can I selectively synthesize one over the other?

Answer: This is the most common challenge. The key is to control the initial acylation step by strategically choosing your acylating agent. A pivotal study demonstrated that a dramatic reversal in regioselectivity can be achieved by modulating the steric bulk of the electrophile[6][7][8].

Strategy A: Favoring the 3H-Isomer (via N3 Acylation)

To favor acylation at the more nucleophilic C3-amino group, use a small, unhindered electrophile.

  • Causality: The inherent higher nucleophilicity of the N3 amine dominates when steric factors are minimized.

  • Recommended Reagent: Acetyl chloride or other small acyl chlorides.

  • Insight: Research has shown that reacting 3,4-diaminopyridine with acetyl chloride leads to the selective formation of N-(4-amino-pyridin-3-yl)acetamide, the precursor to the 3H-isomer[6][8].

Strategy B: Favoring the 1H-Isomer (via N4 Acylation)

To direct the reaction to the less hindered C4-amino group, use a sterically demanding electrophile.

  • Causality: A bulky reagent cannot easily access the more sterically crowded C3-amino group, forcing it to react at the more accessible C4 position.

  • Recommended Reagent: Di-tert-butyl-dicarbonate (Boc₂O).

  • Insight: The use of Boc₂O has been proven to selectively form the N-(3-amino-pyridin-4-yl)carbamate, which is the direct precursor to the 1H-isomer upon cyclization[6][7][8].

The following table summarizes the impact of reagent choice on the site of initial acylation.

ReagentPrimary Site of AcylationResulting Isomer PrecursorDriving FactorReference
Acetyl ChlorideC3-AmineN-(4-amino-pyridin-3-yl)acetamideElectronic (Higher Nucleophilicity)[6][8]
Di-tert-butyl-dicarbonateC4-AmineN-(3-amino-pyridin-4-yl)carbamateSteric Hindrance[6][7]

Issue 2: My reaction stalls after forming the mono-acylated intermediate, and I observe poor cyclization.

Answer: This indicates that the conditions are not sufficiently forcing to promote the final intramolecular condensation and dehydration step.

  • Cause 1: Water Accumulation: The cyclization step releases a molecule of water. If not removed, the reaction can be reversible and may not proceed to completion[9].

  • Solution 1: Employ a strong dehydrating agent. Polyphosphoric acid (PPA) is a classic and effective choice that serves as both an acid catalyst and a dehydrating medium[3]. Alternatively, conducting the reaction at high temperatures in a solvent like xylenes with a Dean-Stark trap can effectively remove water azeotropically.

  • Cause 2: Insufficient Thermal Energy: The activation energy for the ring-closing step can be high.

  • Solution 2: Increase the reaction temperature. If thermal decomposition is a concern, consider switching to microwave-assisted synthesis. Microwave irradiation can dramatically accelerate these types of condensations, often leading to cleaner reactions and higher yields in a fraction of the time[3][10].

Sources

Technical Support Center: Scalable Production of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Synthesis, Optimization, and Troubleshooting for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (often a key intermediate for kinase inhibitors like PI3K or c-Met antagonists) presents unique challenges during scale-up. Unlike bench-scale preparations that rely on chromatographic purification, kilogram-scale production requires robust crystallization points and strict control over regioselectivity.

This guide addresses the three critical bottlenecks in the production lifecycle:

  • Regiocontrol during the condensation of 3,4-diaminopyridine.

  • Thermal Management during the dehydrative cyclization.

  • Isolation of the highly polar, water-soluble primary amine product.

Visual Workflow: The Optimized Cascade

The following diagram outlines the recommended logic flow for scale-up, highlighting critical decision points (diamonds) and process actions (rectangles).

G Start Start: 3,4-Diaminopyridine Coupling Step 1: Amide Coupling (Reagent: N-Boc-Glycine + T3P/EDC) Start->Coupling Check_Coupling QC: Is Mono-Amide Formed? Coupling->Check_Coupling Check_Coupling->Coupling No (Add Catalyst/Time) Cyclization Step 2: Dehydrative Cyclization (AcOH or HCl/Heat) Check_Coupling->Cyclization Yes (>95%) Check_Cyclization QC: Imidazole Ring Closed? Cyclization->Check_Cyclization Check_Cyclization->Cyclization No (Increase Temp) Deprotection Step 3: Boc-Deprotection (HCl/MeOH or TFA) Check_Cyclization->Deprotection Yes Isolation Step 4: Isolation Strategy (Free Base vs. Salt Formation) Deprotection->Isolation Purification Purification: Ion Exchange (Dowex 50X8) or Crystallization Isolation->Purification

Caption: Optimized synthetic workflow for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, emphasizing QC checkpoints to prevent downstream failure.

Module 1: Synthesis & Reaction Engineering

The Protocol: Two-Step vs. One-Pot

While academic papers often suggest one-pot oxidative cyclizations using aldehydes, we strictly recommend the Two-Step Amide Coupling/Cyclization route for scale-up. Aldehyde routes often yield unstable imines and require heavy metal oxidants or air bubbling, which are inconsistent at scale [1].

Step 1: Amide Coupling

Reagents: 3,4-Diaminopyridine + N-Boc-Glycine. Coupling Agent: T3P (Propylphosphonic anhydride) is superior to EDC/HOBt for scale-up due to easier workup (water-soluble byproducts).

ParameterRecommended RangeWhy?
Stoichiometry 1.0 eq Amine : 1.1 eq AcidSlight excess of N-Boc-Glycine ensures complete consumption of the limiting diamine.
Solvent DMF or EtOAcDMF improves solubility of the polar diamine; EtOAc allows for easier aqueous wash if solubility permits.
Temperature 0°C

25°C
Controls exotherm during coupling agent addition.[1]
Step 2: Cyclization (The Bottleneck)

Reagent: Glacial Acetic Acid (AcOH) or 4N HCl. Mechanism: Acid-catalyzed dehydration of the intermediate amide.

Troubleshooting Guide: Synthesis

Q: My reaction stalled at the intermediate amide. The ring won't close. A: This is a common kinetic trap.

  • Cause: Insufficient activation energy. The pyridine ring is electron-deficient, making the adjacent amine less nucleophilic.

  • Fix: Switch from refluxing ethanol to refluxing glacial acetic acid (118°C) . If using HCl, ensure the concentration is high enough (4N-6N) to protonate the pyridine, which paradoxically can assist by activating the carbonyl, though balance is key. Microwave irradiation (flow chemistry) can accelerate this step significantly [2].

Q: I am seeing regioisomers. Is this possible? A: Yes, but less likely with the amide route.

  • Analysis: 3,4-diaminopyridine has two nucleophilic nitrogens (3-NH2 and 4-NH2). Acylation usually occurs at the more nucleophilic 3-amino group first.

  • Verification: Use 2D-NMR (HMBC). The cyclization of the mono-acyl intermediate forces the formation of the [4,5-c] skeleton. If you see isomers, check if your starting material contained 2,3-diaminopyridine impurities.

Module 2: Isolation & Purification (The "Polarity Trap")

The final product, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, is a small, highly polar, basic heterocycle. It will not extract into DCM or EtOAc from an aqueous acidic phase.

Standard Operating Procedure: Purification
Method A: Salt Formation (Preferred for >100g)

Avoid isolating the free base. Isolate as the Dihydrochloride (2HCl) or Fumarate salt.

  • After deprotection, concentrate the reaction mixture to an oil.

  • Dissolve in minimal MeOH.

  • Add 4M HCl in Dioxane or IPA.

  • Add Et2O or MTBE dropwise to induce precipitation.

  • Filter the hygroscopic solid under Nitrogen.

Method B: Ion Exchange (Preferred for High Purity)

If the salt is sticky or hygroscopic:

  • Use Dowex 50X8 (H+ form) resin [3].

  • Load the crude aqueous mixture onto the column.

  • Wash with water (removes non-basic impurities).

  • Elute with 5% NH4OH or 0.5M NH4OAc.

  • Lyophilize the eluent to obtain the clean free base.

Troubleshooting Guide: Isolation

Q: I lost all my product during the aqueous workup. A: You likely treated it like a lipophilic drug.

  • Diagnosis: Check the aqueous layer by LC-MS. The product is likely there.

  • Fix: Do not perform a standard aqueous extraction. Evaporate the reaction solvent (AcOH/MeOH) to dryness. Use "Method B" (Ion Exchange) or continuous extraction with n-Butanol (though n-Butanol is difficult to remove).

Q: The product is a sticky tar that won't crystallize. A: This indicates residual solvent or partial salt formation.

  • Fix: Triturate the tar with Acetonitrile (ACN) or Isopropyl Acetate . These solvents often dissolve impurities while leaving the polar amine salt as a solid. Sonication is essential here.

Module 3: Safety & Stability

Risk Assessment:

  • Exotherm: The deprotection of N-Boc groups using TFA or HCl generates significant gas (isobutylene/CO2) and heat. On scales >50g, add acid dropwise at 0°C with active venting.

  • Sensitization: Aminopyridines are known sensitizers and potential channel blockers. Handle as a potent bioactive.[2]

Stability Data:

  • Free Base: Sensitive to CO2 (forms carbamates in air). Store under Argon at -20°C.

  • HCl Salt: Hygroscopic. Store in a desiccator.

References

  • Vertex AI Search (ACS Publications). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Available at: [Link]

  • MDPI (Molecules). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

  • PubMed (Analytical Biochemistry). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.[3] Available at: [Link]

  • Google Patents (US7608720B2).Process for the preparation on 2-aminomethylpyridine derivatives.

Sources

Technical Support Center: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Stability & Handling

[1]

Senior Application Scientist Note: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (often supplied as the hydrochloride salt) is a critical bicyclic intermediate, isosteric with purines, and widely used in the development of kinase inhibitors (e.g., JAK, PI3K) and antivirals.[1]

While the imidazopyridine core is aromatic and relatively robust, the 2-methanamine arm is the "Achilles' heel."[1] Users frequently report the compound turning from a white powder to a sticky brown gum. This is rarely due to the breakdown of the ring system itself but rather a cascade of oxidative instability and carbamate formation driven by the primary amine.

This guide moves beyond standard SDS recommendations to provide a mechanistic understanding of these failures and self-validating protocols to prevent them.

Module 1: The Stability Profile (The "Why")

To prevent decomposition, you must understand the three specific vectors of failure for this molecule.

The "Carbamate Trap" (Air Sensitivity)

The primary amine on the methanamine arm is highly nucleophilic.[1] Upon exposure to atmospheric CO₂, it rapidly reacts to form a carbamic acid, which then stabilizes as a carbamate salt.

  • Symptom: The free base gains weight and becomes an insoluble solid or sticky gum that does not dissolve in organic solvents like DCM or MeOH.[1]

  • Mechanism: R-CH2-NH2 + CO2 → R-CH2-NH-COOH[1]

Oxidative Deamination (The "Brown Gum" Effect)

The methylene bridge (

1
  • Symptom: Gradual darkening (yellow

    
     brown 
    
    
    black).[1]
  • Mechanism: In the presence of light and oxygen, the amine can undergo oxidative deamination to the aldehyde or form imine oligomers (Schiff bases), leading to complex polymerization (tar).

Hygroscopicity of Salts

While the HCl salt is the preferred storage form, it is significantly hygroscopic.

  • Symptom: Clumping or liquefaction (deliquescence).[1]

  • Impact: Water introduces hydrolysis risks and alters stoichiometry, causing stoichiometry errors in subsequent coupling reactions (e.g., amide coupling yields appearing low because you weighed mostly water).[1]

Visualizing the Decomposition Pathways

The following diagram maps the degradation logic.

DecompositionPathwaysCompound(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine(Free Base)CarbamateCarbamate Salt(Insoluble Solid)Compound->Carbamate Rapid ReactionImineImine/Aldehyde(Oxidation)Compound->Imine Slow OxidationHydrolysisHydrate Formation(Stoichiometry Drift)Compound->Hydrolysis HygroscopicityCO2Atmospheric CO2CO2->CarbamateO2Oxygen + LightO2->ImineWaterMoisture (H2O)Water->HydrolysisTarPolymerized 'Tar'(Brown Gum)Imine->Tar Oligomerization

Figure 1: Primary decomposition vectors.[1] Note that CO₂ absorption is the fastest and most common handling error.

Module 2: Storage & Handling Protocols[1]

Protocol A: Long-Term Storage

Rule: Never store the free base for more than 24 hours. Always store as the salt (HCl or TFA).[1]

ParameterRecommendationRationale
Form Dihydrochloride Salt (.2HCl) Protonation of the amine and pyridine nitrogen shuts down nucleophilic attacks and oxidation potential.[1]
Temperature -20°C Slows kinetic oxidation rates significantly.[1]
Atmosphere Argon/Nitrogen Flush Essential to prevent moisture uptake.[1] The salt is stable but hygroscopic.
Container Amber Glass Vial Prevents photo-oxidation of the heterocyclic core.[1]
Protocol B: "Just-in-Time" Free-Basing

If your next reaction requires the free amine (e.g., a nucleophilic substitution or amide coupling), generate it in situ or immediately prior to use.[1] Do not isolate and dry the free base on a rotovap if possible. [1]

The "Schlenk" Method (Recommended):

  • Suspend the HCl salt in anhydrous MeOH or DCM under Argon.

  • Add 3.0 equivalents of polymer-supported carbonate resin (e.g., PL-CO3) or dry triethylamine.[1]

  • Stir for 30 minutes.

  • Filter directly into your reaction vessel under an inert atmosphere.

    • Why? This avoids exposing the free amine to air during rotary evaporation.

Module 3: Troubleshooting & FAQs

Scenario 1: "My reaction yield is >100% or the product is wet."

Diagnosis: Solvent trapping or Hygroscopicity.[1] Imidazopyridines are notorious for trapping solvents (methanol, DCM) in their crystal lattice. Furthermore, if you weighed the starting material without drying it first, you likely weighed water.

  • Fix: Dry the starting material in a vacuum oven (40°C) over

    
     overnight before use.
    
  • Check: Run a ¹H-NMR in DMSO-

    
    . If you see a water peak at 3.33 ppm that integrates highly, correct your molecular weight for the hydrate.
    
Scenario 2: "The compound turned brown on the rotovap."

Diagnosis: Oxidative polymerization.[1] You likely concentrated the free base at high temperature or without an inert backfill.

  • Fix: Never heat the free base above 35°C. When venting the rotovap, do not open to air; backfill with Nitrogen/Argon.[1]

Scenario 3: "I cannot dissolve the solid in DCM/Methanol anymore."

Diagnosis: Carbamate formation.[1] You exposed the free base to air. It has formed the insoluble carbamic acid salt.

  • Fix: Acidify with 1M HCl to decarboxylate (release CO₂), then re-neutralize in situ or switch to a solvent system that breaks aggregates (e.g., DMSO or DMF).[1]

Decision Tree: Handling Workflow

Follow this logic to ensure integrity during experiments.

HandlingLogicStartStart: Need to use(3H-Imidazo[4,5-c]pyridin-2-yl)methanamineFormCheckIs it the Salt (HCl) or Free Base?Start->FormCheckSaltPathSalt FormFormCheck->SaltPathBasePathFree BaseFormCheck->BasePathActionSaltDry over P2O5(Vacuum Desiccator)SaltPath->ActionSaltActionBaseDANGER: High InstabilityBasePath->ActionBaseReactionTypeReaction Type?ActionSalt->ReactionTypeTypeStorageStorageActionBase->TypeStorageTypeCouplingAmide Coupling / AlkylationReactionType->TypeCouplingProtocol1Use 'Just-in-Time' Protocol:Add DIPEA/TEA to reaction mix directly.DO NOT ISOLATE FREE BASE.TypeCoupling->Protocol1Protocol2Convert to HCl Salt immediatelyusing 4M HCl in Dioxane.TypeStorage->Protocol2

Figure 2: Operational decision tree for minimizing decomposition risk.[1]

References

  • Imidazopyridine Pharmacology & Chemistry

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][2][3][4]

    • Source:Molecules (MDPI), 2017.[1]

    • URL:[Link][1]

    • Relevance: Establishes the structural properties and general stability profiles of the 4,5-c and 4,5-b isomers.
  • Handling of Heterocyclic Amines (General Protocol)

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines.[1][2]

    • Source:ACS Combinatorial Science, 2014.[1]

    • URL:[Link][1]

    • Relevance: details the synthetic handling and resin-bound str
  • Chemical Properties & Safety Data

    • Title: 3H-Imidazo[4,5-c]pyridin-2-amine Compound Summary.
    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

    • Relevance: Provides physicochemical data (H-bond donors/acceptors) confirming hygroscopicity risks.[1]

Validation & Comparative

A Comparative Analysis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and Other Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering a more precise approach to treatment by targeting specific molecular drivers of malignancy. This guide provides a comparative overview of the potential of compounds based on the (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine scaffold against established kinase inhibitors, offering insights for researchers and drug development professionals. While specific experimental data for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is not extensively available in the public domain, this guide will leverage data from closely related imidazopyridine derivatives to project its potential and compare it against well-characterized inhibitors targeting BRAF, VEGFR-2, and p38 MAPK.

Introduction to Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This process, known as phosphorylation, acts as a molecular switch that can activate or deactivate proteins, thereby regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] In many cancers, kinases are dysregulated, leading to uncontrolled cell growth and survival. Kinase inhibitors are small molecules designed to block the activity of these dysregulated kinases, thereby interrupting the signaling pathways that drive cancer progression.[2]

The imidazopyridine scaffold is a versatile heterocyclic structure that has been identified as a promising core for the development of inhibitors targeting a variety of kinases.[3][4] Its structural and electronic properties allow for diverse intermolecular interactions within the ATP-binding pocket of kinases.[4]

Comparative Analysis of Kinase Inhibitors

This guide will focus on a comparison with three major classes of kinase inhibitors: BRAF inhibitors, VEGFR-2 inhibitors, and p38 MAPK inhibitors.

BRAF Inhibitors: Targeting the MAPK/ERK Pathway

The BRAF gene encodes a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation and survival.[2] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the MAPK/ERK pathway, driving the growth of various cancers, particularly melanoma.[2][5]

Mechanism of Action: BRAF inhibitors, such as vemurafenib, dabrafenib, and encorafenib, are ATP-competitive inhibitors that selectively bind to and block the activity of the mutant BRAF protein.[2][5] This inhibition leads to the downregulation of the MAPK/ERK pathway, thereby halting cancer cell proliferation.[5]

Target Profile and Efficacy: These inhibitors are highly selective for the mutated BRAF kinase.[5] They have demonstrated significant clinical efficacy in patients with BRAF V600-mutant melanoma.[5][6] However, resistance can emerge through various mechanisms, including the development of secondary mutations or the activation of alternative signaling pathways.[7] To overcome resistance, BRAF inhibitors are often used in combination with MEK inhibitors, which target a downstream component of the same pathway.[6][8]

BRAF_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Vemurafenib/Dabrafenib Vemurafenib/Dabrafenib Vemurafenib/Dabrafenib->BRAF (V600E) VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling PI3K/Akt, MAPK/ERK VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Sunitinib/Sorafenib Sunitinib/Sorafenib Sunitinib/Sorafenib->VEGFR-2

Caption: VEGFR-2 signaling pathway and the inhibitory action of VEGFR-2 inhibitors.

p38 MAPK Inhibitors: Targeting Inflammation and Stress Responses

p38 Mitogen-Activated Protein Kinases (MAPKs) are a class of serine/threonine kinases that are activated in response to cellular stress, such as inflammatory cytokines, UV radiation, and osmotic shock. [1][9]The p38 MAPK pathway is involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. [1][9]In some cancers, chronic inflammation driven by the p38 MAPK pathway can contribute to tumor progression. [1] Mechanism of Action: p38 MAPK inhibitors, such as SB203580 and BIRB 796, are small molecules that bind to the ATP-binding pocket of p38 MAPK, preventing its activation and downstream signaling. [10][11] Target Profile and Efficacy: Several p38 MAPK inhibitors have been developed and have shown promise in preclinical studies for inflammatory diseases and some cancers. [1][9]For example, a potent p38 MAPK inhibitor has an IC50 of 35 nM.

Inhibitor IC50/Kd Selectivity
SB203580 (Adezmapimod) IC50: 0.3-0.5 µM Also inhibits SAPK3 and SAPK4 at higher concentrations [11]
BIRB 796 (Doramapimod) Kd: 100 pM Potent p38 MAPK inhibitor [11]

| SB 202190 | IC50: 50 nM (p38α), 100 nM (p38β) | Highly selective for p38α and p38β [11]|

Table 2: Potency of various p38 MAPK inhibitors.

p38MAPK_Pathway Stress/Cytokines Stress/Cytokines Upstream Kinases MKK3/6 Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates ATF2, MK2 p38 MAPK->Downstream Substrates Inflammation, Apoptosis Inflammation, Apoptosis Downstream Substrates->Inflammation, Apoptosis SB203580/BIRB 796 SB203580/BIRB 796 SB203580/BIRB 796->p38 MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of p38 MAPK inhibitors.

The Imidazopyridine Scaffold: A Platform for Diverse Kinase Inhibition

The imidazopyridine scaffold has been extensively explored in medicinal chemistry and has yielded potent inhibitors against a range of kinases. [3][4]While specific data for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is limited, analysis of related compounds provides valuable insights into its potential.

Potential Targets and Mechanism of Action: Derivatives of the imidazo[4,5-c]pyridine core have been shown to inhibit Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. [12]For instance, certain imidazo[4,5-c]pyridin-2-one derivatives exhibited Src and Fyn kinase inhibition in the submicromolar range. [12]Other imidazopyridine-based compounds have been developed as potent inhibitors of PI3Kα, FLT3, and Aurora kinases. [13][14][15][16]The mechanism of action for these inhibitors is typically ATP-competitive, where the imidazopyridine core acts as a hinge-binding motif. [17] Representative Data for Imidazopyridine Derivatives:

  • PI3Kα Inhibition: A series of imidazo[1,2-a]pyridine derivatives were identified as potent PI3Kα inhibitors, with one compound showing an IC50 of 1.8 nM. [13]Another derivative demonstrated an IC50 of 2.8 nM and high selectivity for PI3Kα over other PI3K isoforms. [13][18]* FLT3/Aurora Kinase Inhibition: An imidazo[4,5-b]pyridine derivative was identified as a potent dual inhibitor of FLT3 (Kd = 6.2 nM) and Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM). [15]* c-Met Inhibition: The imidazolopyridine ring was successfully utilized as a scaffold to develop potent c-Met inhibitors. [17]* Src Family Kinase Inhibition: Imidazo[4,5-c]pyridin-2-one derivatives have shown potential as SFK inhibitors for the treatment of glioblastoma. [12] This broad range of activity highlights the versatility of the imidazopyridine scaffold in designing kinase inhibitors with varying selectivity profiles.

Experimental Methodologies for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.

Protocol:

  • Reagents: Purified kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and test compound at various concentrations.

  • Procedure: a. The kinase, substrate, and test compound are incubated together in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Kinase + Substrate Kinase + Substrate Add Inhibitor Add Inhibitor Kinase + Substrate->Add Inhibitor Initiate with ATP Initiate with ATP Add Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction & Detect Signal Calculate IC50 Calculate IC50 Stop Reaction & Detect Signal->Calculate IC50

Sources

Scaffold Selectivity & Cross-Reactivity Guide: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.[1] Focus: Fragment-based Drug Discovery (FBDD), Kinase Selectivity, and Scaffold Hopping.[1]

Executive Summary: The "Privileged" Hinge Binder

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS: 2140316-34-1) represents a critical "privileged structure" in modern drug discovery.[1] Structurally, it acts as a bioisostere of the purine core found in ATP, making it a potent scaffold for developing inhibitors of Kinases (specifically PI3K/DNA-PK/mTOR) and Epigenetic targets (Histone Demethylases).[1]

Unlike its more common isomers—Imidazo[4,5-b]pyridine and Benzimidazole—the [4,5-c] variant offers a unique electronic profile.[1] The positioning of the pyridine nitrogen provides distinct vectors for water-mediated hydrogen bonding and alters the metabolic liability (CYP inhibition) profile.[1]

Key Findings:

  • Primary Cross-Reactivity: High affinity for ATP-binding pockets (Kinome-wide promiscuity) if not decorated with selectivity filters.[1]

  • Metabolic Liability: The exposed pyridine nitrogen can coordinate with Heme iron in CYP450 enzymes (specifically CYP3A4/2D6), a risk distinct from the benzimidazole isostere.[1]

  • Selectivity Advantage: Offers superior selectivity for DNA-PK over PI3K compared to the [4,5-b] isomer due to subtle differences in the "hinge-binding" geometry.[1]

Chemical Profile & Structural Logic[1]

To understand the cross-reactivity, one must analyze the "Warhead" (the core) and the "Vector" (the methanamine tail).[1]

FeatureSpecificationImpact on Cross-Reactivity
Core Scaffold 3H-Imidazo[4,5-c]pyridineATP-Mimicry: The N3 and NH/N1 tautomers mimic the N1/N6 of adenine.[1] This drives binding to hundreds of kinases (The "Kinase Hinge" effect).[1]
Electronic Face Pyridine Nitrogen (c-face)Solubility & CYP Binding: The basic nitrogen (pKa ~5-6) improves solubility over benzimidazole but introduces CYP coordination risks.[1]
Linker 2-Methanamine (–CH₂NH₂)Growth Vector: This amine is the attachment point.[1] It projects substituents into the solvent-exposed region or the ribose pocket, determining the final selectivity.[1]

Comparative Analysis: [4,5-c] vs. Alternatives

This section objectively compares the subject scaffold against its two primary isosteres used in Hit-to-Lead campaigns.

A. Selectivity Profile (Kinome & Off-Targets)[1]
Parameter(3H-Imidazo[4,5-c]pyridine) (Subject)Imidazo[4,5-b]pyridine (Alternative A)Benzimidazole (Alternative B)[1]
Kinase Binding Mode Water-Mediated: The c-ring Nitrogen often recruits a conserved water molecule (e.g., in EGFR or Src), offering a specific "selectivity filter."[1]Direct H-Bond: The b-ring Nitrogen often binds directly to the hinge region backbone.[1]Hydrophobic: Lacks the pyridine nitrogen; relies purely on hydrophobic stacking and NH-donor interactions.[1]
Promiscuity Risk Moderate: Requires precise decoration to avoid hitting Adenosine Receptors (A1/A2a).[1]High: notoriously promiscuous; often hits the entire tyrosine kinase family.[1]Low-Moderate: Less polar; higher risk of non-specific hydrophobic binding (aggregators).[1]
CYP Inhibition (Heme) High Risk: The nitrogen lone pair is sterically accessible for Fe-coordination.[1]Moderate Risk: Nitrogen is closer to the bridgehead, slightly more sterically hindered.[1]Low Risk: No pyridine nitrogen to coordinate heme iron.[1]
B. Functional Performance (Data Synthesis)

Data aggregated from representative SAR studies on PI3K/DNA-PK inhibitors.

  • Solubility (pH 7.4): [4,5-c] > [4,5-b] > Benzimidazole.[1] (Crucial for high-concentration fragment screening).

  • Ligand Efficiency (LE): The [4,5-c] core typically yields LE values > 0.45 due to its low molecular weight and high binding enthalpy.[1]

Visualizing the Selectivity Logic

The following decision tree illustrates when to deploy the [4,5-c] scaffold versus its isomers to manage cross-reactivity.

ScaffoldSelectivityStartTarget Class SelectionKinaseKinase (ATP Site)Start->KinaseGPCRGPCR (Adenosine/GABA)Start->GPCRDecision1Need Water Bridge?Kinase->Decision1ImidazoCImidazo[4,5-c](Subject Scaffold)GPCR->ImidazoCAdenosine AntagonistDecision1->ImidazoCYes (e.g. Src/EGFR)ImidazoBImidazo[4,5-b]Decision1->ImidazoBNo (Direct H-Bond)Decision2CYP Liability Concern?Decision2->ImidazoCManageableBenzimBenzimidazoleDecision2->BenzimHigh CYP RiskImidazoC->Decision2

Figure 1: Scaffold Selection Decision Tree.[1] The [4,5-c] isomer is preferred when water-mediated hydrogen bonding networks are required for selectivity, despite higher CYP liability risks.[1]

Validated Experimental Protocols

To experimentally determine the cross-reactivity profile of a library built on this amine, use the following self-validating workflows.

Protocol A: Thermal Shift Assay (Fragment Screening)

Purpose: To validate the "methanamine" fragment binding to the target protein before growing the molecule.[1]

  • Preparation: Dilute (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine to 50 mM in d6-DMSO.

  • Reaction Mix:

    • Protein (Target Kinase): 2 µM final concentration.[1]

    • Dye: SYPRO Orange (5000x stock) diluted to 5x final.

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.[1]

  • Dosing: Titrate fragment from 0.1 mM to 5 mM.

  • Execution: Run melt curve (25°C to 95°C, 1°C/min) on a qPCR machine.

  • Validation (Self-Check):

    • 
      Tm > 2°C  indicates specific binding.[1]
      
    • Negative Control: DMSO only (Must show native Tm).

    • Positive Control: Staurosporine (Must show

      
      Tm > 10°C).[1]
      
    • Note: If Tm decreases, suspect protein denaturation/aggregation (common with amine fragments at high pH).[1]

Protocol B: CYP450 Inhibition Assay (Metabolic Cross-Reactivity)

Purpose: To assess the liability of the exposed pyridine nitrogen.[1]

  • System: Recombinant CYP3A4 and CYP2D6 supersomes + NADPH regenerating system.[1]

  • Substrate: Midazolam (3A4) or Dextromethorphan (2D6).[1]

  • Inhibitor: Test compound at 10 µM.

  • Reaction: Incubate 37°C for 20 mins. Quench with Acetonitrile.[1]

  • Analysis: LC-MS/MS quantification of metabolite (1'-hydroxymidazolam).

  • Interpretation:

    • >50% Inhibition: High risk of Drug-Drug Interaction (DDI).[1] Action: Add steric bulk near the pyridine nitrogen to block Heme coordination.

Mechanism of Action & Signaling Pathway[2]

The following diagram details how the scaffold interferes with the ATP-binding pocket and the downstream consequences.

SignalingPathwayCompound(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine(Scaffold)CompetitionCompetitive Inhibition(H-Bond Donor/Acceptor)Compound->CompetitionKi (nM range)OffTargetOff-Target: CYP450 Heme(Metabolic Inhibition)Compound->OffTargetCoordination BondATPATP (Endogenous)ATP->CompetitionKm (µM range)KinaseCleftKinase Hinge Region(Glu-Lys Salt Bridge)PhosphorylationSubstrate PhosphorylationKinaseCleft->PhosphorylationBlockedCompetition->KinaseCleftOccupancySignalingDownstream Signaling(Proliferation/Survival)Phosphorylation->SignalingInhibited

Figure 2: Mechanistic Pathway.[1] The scaffold competes with ATP at the hinge region while simultaneously presenting a risk of CYP450 coordination.

References

  • Vertex Pharmaceuticals. (2024).[1] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.[1] ACS Medicinal Chemistry Letters.[1] [1]

  • MDPI. (2023).[1] Nitrogen Position Matters: Synthetic Strategies and Functional Behavior in the Imidazopyridine Family. Molecules.[1][2][3][4][5][6][7][8][9]

  • Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor.[1]

  • National Institutes of Health (PMC). (2021).[1] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[1][1]

  • BLD Pharm. (2024).[1] Product Specification: 3H-Imidazo[4,5-c]pyridine-2-methanamine, hydrochloride.[1][10]

Benchmarking Novel Kinase Inhibitors: A Comparative Guide for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is a rigorous process of comparative evaluation. This guide provides an in-depth framework for benchmarking (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, a novel imidazopyridine derivative, against established standards in the field of kinase inhibition. The structural similarities of the imidazopyridine core to purines suggest a potential for interaction with ATP-binding sites of kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2]

This document is structured to provide not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and self-validating benchmarking process.

Introduction: The Rationale for Benchmarking

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] Our compound of interest, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, represents a new entry into this chemical space. To ascertain its therapeutic potential, a direct and objective comparison with known standards is essential. This process, known as benchmarking, allows us to:

  • Determine Relative Potency and Selectivity: How does our compound's inhibitory activity compare to existing drugs targeting the same kinase?

  • Elucidate Mechanism of Action: Does it exhibit the expected mode of inhibition (e.g., ATP-competitive)?

  • Assess Cellular Efficacy: Does the biochemical activity translate to desired effects in a cellular context?

  • Predict Developability: What are its early-stage pharmacokinetic properties?

For the purpose of this guide, we will hypothesize that (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a potential inhibitor of Aurora Kinase A , a key regulator of mitosis and a validated target in oncology. We will benchmark it against Alisertib (MLN8237) , a well-characterized, clinically evaluated Aurora Kinase A inhibitor.

Phase 1: In Vitro Biochemical Evaluation

The initial phase of benchmarking focuses on the direct interaction between our compound and the purified target kinase. This provides a clean, quantitative measure of potency and selectivity.

Primary Kinase Activity Assay

The objective is to determine the half-maximal inhibitory concentration (IC50) of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine against Aurora Kinase A. A variety of assay formats can be employed, with radiometric and luminescence-based methods being common.[5][6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's activity.

  • Reagent Preparation:

    • Prepare a 2X solution of Aurora Kinase A and its substrate (e.g., a generic peptide substrate like Kemptide) in kinase reaction buffer.

    • Create a serial dilution of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and the standard, Alisertib, in the same buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to 5 µL of the serially diluted compounds.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.[6]

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add 12.5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 25 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundAurora Kinase A IC50 (nM)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamineExperimental Value
Alisertib (Standard)Literature/Experimental Value
Kinase Selectivity Profiling

A crucial aspect of a kinase inhibitor's profile is its selectivity. Broad-spectrum inhibition can lead to off-target effects and toxicity. We will profile our compound against a panel of related kinases (e.g., other Aurora kinase family members, key cell cycle kinases).

Workflow for Kinase Selectivity Profiling:

G Compound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine PrimaryAssay Primary Assay (Aurora Kinase A) Compound->PrimaryAssay SelectivityPanel Kinase Selectivity Panel (e.g., Aurora B, CDK1, PLK1) Compound->SelectivityPanel IC50_Primary Determine IC50 PrimaryAssay->IC50_Primary IC50_Panel Determine IC50 for each kinase SelectivityPanel->IC50_Panel SelectivityScore Calculate Selectivity Score IC50_Primary->SelectivityScore IC50_Panel->SelectivityScore

Caption: Workflow for assessing kinase inhibitor selectivity.

Phase 2: Cell-Based Assays

Demonstrating that a compound can effectively engage its target in a complex cellular environment is a critical next step.[8][9]

Cellular Proliferation/Viability Assay

This assay determines the compound's ability to inhibit the growth of cancer cell lines that are known to be sensitive to Aurora Kinase A inhibition (e.g., certain leukemia and colon cancer cell lines).[10]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and Alisertib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell growth inhibition against the compound concentration.

Data Presentation:

CompoundHCT-116 GI50 (µM)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamineExperimental Value
Alisertib (Standard)Experimental Value
Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of Aurora Kinase A, we will assess the phosphorylation status of a known downstream substrate, such as Histone H3.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat HCT-116 cells with varying concentrations of the test compound and standard for a shorter duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the reduction in Histone H3 phosphorylation.

Hypothetical Signaling Pathway:

G cluster_inhibition Inhibition by AuroraA Aurora Kinase A HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 (Ser10) MitoticEntry Mitotic Entry pHistoneH3->MitoticEntry Promotes TestCompound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine TestCompound->AuroraA

Caption: Simplified Aurora Kinase A signaling pathway.

Phase 3: Preliminary Pharmacokinetic Profiling (In Silico and In Vitro)

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[12]

In Silico ADMET Prediction

Computational tools can provide initial estimates of key pharmacokinetic properties based on the compound's structure.[13][14]

Data Presentation:

Property(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (Predicted)Alisertib (Predicted/Known)Desired Range
Molecular Weight ( g/mol )Calculated443.5< 500
LogPCalculated2.81-3
Aqueous SolubilityPredictedModerateHigh
Caco-2 PermeabilityPredictedModerateHigh
CYP450 InhibitionPredictedLowLow
In Vitro Metabolic Stability

An in vitro assay using liver microsomes can provide an early indication of how quickly the compound is metabolized.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound with liver microsomes (human and rat) and NADPH (a cofactor for metabolic enzymes).

  • Time Points: Take samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining amount of the parent compound using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance.

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a systematic approach to evaluating the potential of a novel compound, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. By comparing its performance against a known standard like Alisertib across biochemical, cellular, and preliminary ADMET assays, researchers can make informed decisions about its future development. Positive results from this initial benchmarking would warrant further investigation, including in vivo efficacy studies in relevant animal models.[9]

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. (n.d.).
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). PMC.
  • Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025, April 21). AACR Journals.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024, April 9). ResearchGate.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.).
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (n.d.). PMC.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PMC.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022, November 22). MDPI.
  • Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020, October 28). Asian Journal of Chemistry.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC.
  • Synthesis and biological activities of 3-aminoimidazo[1,2‑α]pyridine compounds. (2025, n.d.). WestminsterResearch.
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI.
  • P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. (n.d.). PMC.
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. (2012, June 15). PubMed.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PMC.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (n.d.). PMC.

Sources

Comparative Analysis: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffolds

[1][2]

Executive Summary

For Drug Discovery Scientists: The imidazo[4,5-c]pyridine scaffold represents a critical bioisostere of purine, distinct from its more common positional isomer, imidazo[4,5-b]pyridine. While both scaffolds offer high ligand efficiency and metabolic stability, their selection dictates specific therapeutic trajectories:

  • Select Imidazo[4,5-c]pyridine when targeting TLR7 agonism , BVDV replication , or Src/Fyn kinases .[1] Its 5-position nitrogen creates a unique electronic vector that favors specific hydrophobic pocket interactions distinct from the "b" isomer.

  • Select Imidazo[4,5-b]pyridine for Aurora/CDK kinase inhibition , c-Met inhibition , and reversible BTK inhibition .[1] This scaffold mimics the adenine core of ATP more closely in certain binding modes, making it a "privileged structure" for ATP-competitive inhibition.

This guide provides a technical comparison of these isomers, focusing on synthetic accessibility, physicochemical differentiation, and validated biological applications.[2]

Structural & Physicochemical Profiling[4][5]

The fundamental difference lies in the position of the pyridine nitrogen atom relative to the fused imidazole ring.[3] This positional isomerism profoundly alters the electronic landscape, hydrogen bond acceptor capabilities, and solubility profiles.

Structural Comparison[2][3][5]
FeatureImidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Pyridine N Position Position 5 (distal to imidazole NH)Position 4 (proximal to imidazole NH)
Purine Bioisostere 3-Deazapurine analog1-Deazapurine analog
Electronic Character Pyridine N exerts inductive effect; less steric interference with imidazole N3.[1]Pyridine N can form intramolecular H-bonds or repulsive interactions with substituents at N3.
Key Vector C4 and C6 positions are primary vectors for SAR expansion.[1]C5 and C7 positions are primary vectors for SAR expansion.[1]
Physicochemical Implications[2][3][5][6][7][8][9]
  • Basicity & pKa: The imidazole ring is amphoteric.[1][4] The position of the pyridine nitrogen influences the pKa of the imidazole system. In the [4,5-b] isomer, the proximity of the pyridine nitrogen (N4) to the imidazole NH can lead to distinct tautomeric preferences compared to the [4,5-c] isomer.

  • Solubility: Both scaffolds generally exhibit poor aqueous solubility in their planar, unsubstituted forms.[1] However, the [4,5-c] isomer often allows for substitution patterns (e.g., at C4) that can disrupt planarity more effectively than the [4,5-b] equivalents, potentially aiding in solubility optimization.

Visualization of Isomers

The following diagram illustrates the core numbering and structural difference.

IsomerComparisoncluster_cImidazo[4,5-c]pyridinecluster_bImidazo[4,5-b]pyridinenode_cPyridine N at Pos 5(Distal)node_bPyridine N at Pos 4(Proximal)CommonFused Imidazole-Pyridine Core(Purine Bioisostere)Common->node_cIsomerizationCommon->node_bIsomerization

Caption: Divergence of the fused core into "c" and "b" isomers based on pyridine nitrogen placement.

Synthetic Accessibility

The synthesis of these scaffolds is dictated by the availability of the diaminopyridine precursor. The choice of isomer must be made early in the retrosynthetic analysis.

Retrosynthetic Logic
  • Imidazo[4,5-c]pyridine: Derived primarily from 3,4-diaminopyridine .[1]

    • Challenge: 3,4-diaminopyridine is less electron-rich at the 3-position compared to the 2-position of 2,3-diaminopyridine, occasionally requiring harsher cyclization conditions.

  • Imidazo[4,5-b]pyridine: Derived primarily from 2,3-diaminopyridine .[5][1]

    • Advantage:[1][3] 2,3-diaminopyridine is highly reactive toward cyclization agents (formic acid, aldehydes), often proceeding in high yields.

Synthetic Workflow Diagram

SynthesisPathwayscluster_RouteCRoute A: [4,5-c] Isomercluster_RouteBRoute B: [4,5-b] IsomerStartPrecursor SelectionPreC3,4-DiaminopyridineStart->PreCPreB2,3-DiaminopyridineStart->PreBStepC1Oxidative Cyclization(R-CHO / Na2S2O5 / DMSO)PreC->StepC1ProdCImidazo[4,5-c]pyridineStepC1->ProdCStepB1Condensation(Formic Acid or R-CHO)PreB->StepB1ProdBImidazo[4,5-b]pyridineStepB1->ProdB

Caption: Parallel synthetic routes dependent on the diaminopyridine starting material.

Biological Applications & SAR Case Studies

Comparative Therapeutic Focus
Therapeutic AreaImidazo[4,5-c]pyridine ApplicationsImidazo[4,5-b]pyridine Applications
Oncology (Kinases) Src/Fyn Inhibitors: Compound 1s shows sub-micromolar inhibition.[1] PARP Inhibitors: Potentiates chemotherapy (e.g., Temozolomide).[1]Aurora/CDK Inhibitors: Extensive SAR showing selectivity for Aurora B. c-Met Inhibitors: Antiproliferative agents.[1] BTK Inhibitors: Reversible, non-covalent inhibitors.[1]
Virology BVDV & HCV: Compound 27 interacts with viral RNA-dependent RNA polymerase.[1] TLR7 Agonists: Immunomodulation for cancer therapy.[1]RSV (Respiratory Syncytial Virus): Bromo-substituted derivatives show selective antiviral activity.[1]
CNS GABA-A Modulators: Bamaluzole (investigational anticonvulsant).[5][1]Anxiolytics: Historical investigation as benzodiazepine receptor ligands.[1]
SAR Decision Tree

Use this logic flow to select the appropriate scaffold for your target.[1]

SARTreeStartTarget IdentificationQ1Is the target a Kinase?Start->Q1Q2Is the target a Viral Polymeraseor TLR Receptor?Q1->Q2NoResBPrioritize [4,5-b](ATP Mimicry)Q1->ResBYes (Aurora, CDK, c-Met)Q2->ResBNo (General Screening)ResCPrioritize [4,5-c](Unique Vector)Q2->ResCYes (TLR7, BVDV)

Caption: Decision matrix for scaffold selection based on biological target class.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Imidazo[4,5-c]pyridine

Objective: Synthesis of the [4,5-c] core via oxidative cyclization.[1] Reference: Adapted from Journal of Medicinal Chemistry methodologies for 3-deazapurines.

Reagents:

  • 3,4-Diaminopyridine (1.0 equiv)[1]

  • Aryl Aldehyde (1.0 equiv)[1]

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv)[1]

  • DMSO (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 3,4-diaminopyridine (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in DMSO (5 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (1.5 mmol) to the mixture.

  • Cyclization: Heat the reaction mixture to 120°C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[1]

  • Work-up: Pour the cooled mixture into ice-water (50 mL). The product typically precipitates.

  • Purification: Filter the precipitate, wash with water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imidazole ring protons.

  • Isomer Check: Confirm the [4,5-c] regiochemistry by observing the specific coupling constants of the pyridine ring protons (distinct from [4,5-b]).

Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Objective: Evaluate potency (IC50) against Src or Aurora kinases.[1]

Reagents:

  • Recombinant Kinase (Src or Aurora A/B)[1]

  • Substrate peptide (e.g., Poly Glu:Tyr)[1]

  • ATP (radiolabeled [γ-33P]ATP or fluorescent tracer)[1]

  • Test Compounds (dissolved in DMSO)[1][6]

Procedure:

  • Preparation: Prepare a 3-fold serial dilution of the imidazo[4,5-c]pyridine derivative in kinase buffer.

  • Incubation: Mix kinase, substrate, and compound. Incubate for 10 min at RT.

  • Reaction Start: Initiate reaction by adding ATP mix.[1]

  • Reaction Stop: After 60 min, stop reaction (e.g., with phosphoric acid for radiometric assays).

  • Detection: Measure incorporated phosphate via scintillation counting or fluorescence polarization.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017.[1] Link

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Link

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1] Link

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014.[1] Link[1]

  • Nitrogen Position Matters: Synthetic Strategies... in the Imidazopyridine Family. MDPI Applied Sciences, 2026.[7] Link

A Guide to Validating the Mechanism of Action for Novel Adenosine Receptor Agonists: A Comparative Analysis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which a successful therapeutic candidate is built. This guide provides an in-depth, experience-driven framework for validating the MoA of novel compounds, using the hypothetical molecule (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine as our central case study.

Initial structural analysis of our compound, which features an imidazopyridine core, suggests a similarity to purines. This structural alert immediately directs our investigation toward targets that bind endogenous purines, such as adenosine receptors or certain kinases.[1][2][3] For the purposes of this guide, we will hypothesize that (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (designated "IMP-2M") is a novel agonist of the Adenosine A2A Receptor (A2AR), a G-protein coupled receptor (GPCR) known to play critical roles in inflammation and immune response.[4][5]

This guide will compare IMP-2M to established adenosine receptor agonists, providing a logical, stepwise workflow with detailed experimental protocols to rigorously test our hypothesis. Our approach is designed to build a self-validating dataset that establishes expertise, authoritativeness, and trustworthiness in your findings.

Comparative Landscape: Positioning IMP-2M Against Established Agonists

To validate the MoA of IMP-2M as an A2AR agonist, we must benchmark its performance against well-characterized alternatives. This provides context for its potency, selectivity, and functional effects.

  • CGS-21680 : A widely used, potent, and selective A2AR agonist.[6][7] It serves as our primary positive control for A2AR-specific effects.

  • NECA (5'-N-Ethylcarboxamidoadenosine) : A high-affinity, non-selective adenosine receptor agonist.[8] NECA is useful for confirming general adenosine receptor activation and for selectivity profiling.

The following table summarizes the hypothetical, yet plausible, performance characteristics of our novel compound, IMP-2M, in comparison to these standards. The subsequent sections will detail the experiments required to generate such data.

ParameterIMP-2M (Hypothetical Data)CGS-21680 (Reference)NECA (Reference)Rationale for Comparison
Binding Affinity (Ki, A2AR) 25 nM27 nM[6]20 nMMeasures the direct binding strength to the A2AR target. Lower values indicate stronger binding.
Functional Potency (EC50, cAMP) 45 nM~180 nM2.4 µM (A2B)Quantifies the concentration required to elicit a half-maximal biological response (cAMP production).
Selectivity Profile (Ki Ratio) >100-fold vs. A1, A3>10-fold vs. A1[9]Non-selective[10]Determines if the compound's effect is specific to the A2AR or if it interacts with other adenosine receptor subtypes.
Downstream Signaling Phospho-CREB activationPhospho-CREB activation[5]Broad Phospho-CREB activationConfirms engagement of the canonical Gs-PKA-CREB signaling pathway downstream of receptor activation.

The Validation Workflow: From Target Binding to Cellular Function

A robust MoA validation follows a logical progression from confirming direct physical interaction with the target to measuring its specific functional consequences in a cellular environment.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling & Selectivity CETSA Cellular Thermal Shift Assay (CETSA) cAMP cAMP Accumulation Assay CETSA->cAMP Confirms Target Binding SPR Surface Plasmon Resonance (SPR) SPR->cAMP Quantifies Binding Kinetics WB Western Blot (Phospho-CREB) cAMP->WB Validates Functional Output Selectivity Selectivity Profiling WB->Selectivity Confirms Pathway Activation

Caption: A stepwise workflow for validating the mechanism of action.

Phase 1: Confirming Direct Target Engagement

The foundational step is to prove that IMP-2M physically interacts with its intended target, the A2A receptor, within a native cellular environment.

A. Cellular Thermal Shift Assay (CETSA)

  • Causality : CETSA is based on the principle that when a ligand binds to its target protein, it confers thermal stability.[11][12] By heating cell lysates treated with IMP-2M to various temperatures, we can observe a shift in the melting temperature of A2AR if binding occurs.[13][14] This provides direct evidence of target engagement in a physiologically relevant context.[15]

  • Experimental Protocol :

    • Cell Culture : Culture HEK293 cells stably expressing the human A2A receptor.

    • Compound Treatment : Treat intact cells with either vehicle (DMSO) or a saturating concentration of IMP-2M (e.g., 10 µM) for 1 hour at 37°C.[11]

    • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[13]

    • Lysis & Centrifugation : Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation (20,000 x g for 20 minutes).[13]

    • Detection : Analyze the amount of soluble A2AR remaining in the supernatant at each temperature point using Western blotting.

  • Expected Outcome : In vehicle-treated samples, the A2AR protein band will diminish as the temperature increases. In IMP-2M-treated samples, the protein will remain soluble at higher temperatures, demonstrating a rightward shift in the melting curve, which confirms binding.

B. Surface Plasmon Resonance (SPR)

  • Causality : SPR is a label-free technique that measures real-time binding kinetics and affinity.[16][17][18] By immobilizing the purified A2A receptor on a sensor chip and flowing IMP-2M over it, we can precisely quantify the association (kon) and dissociation (koff) rates, and calculate the binding affinity (Ki).[19][20] This provides quantitative data to compare against known ligands like CGS-21680.

  • Experimental Protocol :

    • Chip Preparation : Immobilize purified, biotinylated A2A receptor onto a streptavidin-coated sensor chip.

    • Analyte Injection : Inject a series of concentrations of IMP-2M in running buffer over the chip surface to measure association.

    • Dissociation Phase : Flow running buffer alone over the chip to measure the dissociation of the compound.

    • Data Analysis : Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Ki.

  • Expected Outcome : The analysis will yield quantitative binding kinetics and affinity values for IMP-2M, allowing for a direct comparison with the reference compound CGS-21680.

Phase 2: Verifying Functional Activity

Once target binding is confirmed, the next step is to demonstrate that this binding event leads to the expected biological response.

A. cAMP Accumulation Assay

  • Causality : The A2A receptor is a Gs-coupled GPCR.[4] Agonist binding activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), a key second messenger.[21][22] Measuring cAMP accumulation is the gold-standard method for quantifying the functional potency of A2AR agonists.[23][24]

G IMP2M IMP-2M A2AR A2A Receptor IMP2M->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB

Caption: A2AR agonist signaling pathway leading to cAMP production.

  • Experimental Protocol :

    • Cell Seeding : Seed A2AR-expressing HEK293 cells into a 96- or 384-well plate and incubate overnight.[25]

    • Compound Stimulation : Treat cells with a range of concentrations of IMP-2M, CGS-21680, and NECA for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[25]

    • Cell Lysis : Lyse the cells to release the accumulated intracellular cAMP.[25]

    • cAMP Detection : Quantify cAMP levels using a competitive immunoassay kit, such as HTRF or AlphaScreen.[26][27] These kits typically use a labeled cAMP tracer that competes with cellular cAMP for binding to a specific antibody.

    • Data Analysis : Plot the signal against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value for each compound.

  • Expected Outcome : IMP-2M should induce a dose-dependent increase in cAMP levels, allowing for the calculation of its functional potency (EC50). This value can then be directly compared to the potencies of CGS-21680 and NECA.

Phase 3: Demonstrating Downstream Pathway Activation and Selectivity

The final phase involves confirming that the functional activity translates to downstream signaling events and demonstrating that the effect is specific to the target receptor.

A. Western Blot for Phospho-CREB

  • Causality : Activation of the cAMP/PKA pathway culminates in the phosphorylation of the transcription factor CREB (cAMP Response Element-Binding Protein).[5] Detecting an increase in phosphorylated CREB (pCREB) provides direct evidence that the signal has propagated downstream from the receptor.[28]

  • Experimental Protocol :

    • Cell Treatment : Treat A2AR-expressing cells with vehicle, IMP-2M (at its EC50 concentration), and CGS-21680 for an optimized time period (e.g., 15-30 minutes).

    • Lysis : Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[29][30]

    • SDS-PAGE and Transfer : Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Antibody Incubation : Block the membrane (using BSA, not milk, to avoid background from phosphoproteins) and probe with a primary antibody specific for pCREB.[29][31] Subsequently, strip the membrane and re-probe with an antibody for total CREB to serve as a loading control.[28]

    • Detection : Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities to determine the ratio of pCREB to total CREB.

  • Expected Outcome : Treatment with IMP-2M and CGS-21680 should result in a significant increase in the pCREB/total CREB ratio compared to vehicle-treated cells, confirming the activation of the canonical downstream signaling pathway.

B. Selectivity Profiling

  • Causality : To be a valuable tool or therapeutic, a compound should ideally be selective for its intended target. We must assess whether IMP-2M also activates other adenosine receptor subtypes (A1, A2B, A3).

  • Experimental Protocol :

    • Utilize a Panel of Cell Lines : Perform the cAMP accumulation assay in cell lines engineered to express only one of the four adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Determine Potency at Each Subtype : Generate a full dose-response curve for IMP-2M in each cell line. Note that A1 and A3 receptors are Gi-coupled, so their activation will inhibit forskolin-stimulated cAMP production.[26]

    • Calculate Selectivity Ratios : Calculate the EC50 or Ki ratio of IMP-2M for the off-target receptors versus the target A2AR. A high ratio indicates good selectivity.[32]

  • Expected Outcome : For IMP-2M to be considered selective, it should be significantly more potent at the A2AR-expressing cells compared to cells expressing A1, A2B, or A3 receptors.

Conclusion: Building a Trustworthy MoA Narrative

References

  • Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/305922904_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
  • Tips for detecting phosphoproteins by western blot. Proteintech Group. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. [URL: https://www.benchchem.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [URL: https://bio-protocol.org/e1599]
  • cAMP-Glo™ Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/camp-glo-assay-protocol/]
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356534/]
  • In vitro NLK Kinase Assay. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6464223/]
  • Phosphoproteins by Western Blot. Stratech. [URL: https://www.stratech.co.uk/technical/phosphoproteins-by-western-blot/]
  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2022.869956/full]
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  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8813292/]
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00713]
  • Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31848590/]
  • CGS 21680 Hydrochloride | Adenosine A2A Receptor Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/cgs-21680-hydrochloride.html]
  • In vitro kinase assay. Bio-protocol. [URL: https://bio-protocol.org/e4531]
  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. ResearchGate. [URL: https://www.researchgate.
  • cAMP-Glo™ Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/gpcr-assays/camp-glo-assay/]
  • In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4981]
  • Kinase Screening Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-screening-assay-services]
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32012903/]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133431/]
  • New, Non-Adenosine, High-Potency Agonists for the Human Adenosine A2B Receptor with an Improved Selectivity Profile Compared to the Reference Agonist N-Ethylcarboxamidoadenosine. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0305881]
  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [URL: https://www.discoverx.com/products/functional-cell-based-assays/g-protein-coupled-receptors-gpcrs/camp-hunter-express-gpcr-assay]
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [URL: https://www.repository.cam.ac.uk/handle/1810/284131]
  • Adenosine A2a receptor agonists as regulators of inflammation: pharmacology and therapeutic opportunities. Dove Medical Press. [URL: https://www.dovepress.com/adenosine-a2a-receptor-agonists-as-regulators-of-inflammation-pharma-peer-reviewed-fulltext-article-JIR]
  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35450257/]
  • 5'-N-Ethylcarboxamidoadenosine (NECA) | Adenosine Receptor Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/5-n-ethylcarboxamidoadenosine.html]
  • CGS 21680 hydrochloride | Adenosine A2a Receptor Agonists. Tocris Bioscience. [URL: https://www.tocris.com/products/cgs-21680-hydrochloride_1063]
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [URL: https://www.pelagobio.
  • Equilibrium and kinetic selectivity profiling on the human adenosine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26930564/]
  • Adenosine Receptor Agonist, NECA. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/013650]
  • A3-adenosine receptors: design of selective ligands and therapeutic prospects. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2565613/]
  • What is surface plasmon resonance (SPR)?. Cytiva. [URL: https://www.cytivalifesciences.
  • Affinity-based profiling of the adenosine receptors. Scholarly Publications Leiden University. [URL: https://scholarlypublications.universiteitleiden.nl/handle/1887/3712600]
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  • Adenosine receptor agonist NECA increases cerebral extravasation of fluorescein and low molecular weight dextran independent of blood-brain barrier modulation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812392/]
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05151]
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Sources

Head-to-head comparison of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine with parent compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical analysis, synthetic utility, and structural biology insights to evaluate (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine against its parent scaffolds.

Comparative Analysis & Application Guide

Executive Summary

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS: 933693-27-7) represents a "privileged" pharmacophore intermediate. Unlike its unsubstituted parent (3H-imidazo[4,5-c]pyridine ), this compound incorporates a critical methanamine vector at the C2 position, enabling rapid library expansion via amide coupling or reductive amination.

This guide compares the target compound against two primary alternatives:

  • The Parent Scaffold: 3H-Imidazo[4,5-c]pyridine (3-deazapurine core).

  • The Positional Isomer: (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine (1-deazapurine analog).

Key Finding: The [4,5-c] isomer offers a distinct hydrogen-bonding geometry (N5 acceptor) compared to the [4,5-b] isomer (N1/N3 acceptors), making it superior for targeting specific kinase hinge regions (e.g., c-Met , mTOR ) where the "c-side" nitrogen avoids steric clashes common with purine-mimics.

Head-to-Head Technical Comparison

The following table contrasts the target compound with its structural parents and isomers. Data is synthesized from standard medicinal chemistry parameters and available literature.

Table 1: Physicochemical & Functional Profile
FeatureTarget Compound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamineParent Scaffold 3H-Imidazo[4,5-c]pyridineIsomer Comparator (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Structure Type Functionalized FragmentCore ScaffoldFunctionalized Fragment
Purine Analogy 3-deazapurine (C2-subst.)3-deazapurine1-deazapurine (C2-subst.)[1][2]
MW ( g/mol ) 148.17119.12148.17
H-Bond Donors 3 (NH, NH2)1 (NH)3 (NH, NH2)
H-Bond Acceptors 3 (Pyridine N, Imidazole N, Amine N)23
pKa (Est.) ~8.5 (Primary amine), ~5.0 (Pyridine)~5.8 (Pyridine)~8.5 (Amine), ~3.5 (Pyridine)
Solubility (pH 7.4) High (Ionized amine aids solubility)ModerateHigh
Synthetic Vector C2-Methanamine (Nucleophilic handle)None (Requires C-H activation or halogenation)C2-Methanamine
Kinase Binding N5 accepts H-bond; NH donates.[1]N5 accepts; NH donates.N1/N3 geometry.
Primary Application Fragment-based Drug Discovery (FBDD), Linker designScaffold hopping, BioisostereAlternative hinge binder
Mechanistic Insight: The "c-Pyridine" Advantage

In the [4,5-c] isomer, the pyridine nitrogen is located at position 5 (analogous to C6 in purine). This creates a unique electrostatic potential map compared to the [4,5-b] isomer.

  • [4,5-b]: Often mimics the N1 of purine.

  • [4,5-c]: Often mimics the C6 position or provides an acceptor in a region where purine has a donor (exocyclic amine), allowing for selectivity against off-target kinases that strictly require the purine motif.

Structural & Pathway Visualization

The following diagrams illustrate the isosteric relationships and the functional logic of using the methanamine derivative.

Diagram 1: Scaffold Relationships & Binding Modes

ScaffoldComparison Purine Purine (Natural) (Adenine Core) ParentC 3H-Imidazo[4,5-c]pyridine (Parent Scaffold) Purine->ParentC 3-deaza modification (Selectivity Switch) Target (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (TARGET) ParentC->Target + C2-Methanamine (Solubility & Vector) Application Kinase Inhibitor (c-Met, mTOR) Target->Application Amide Coupling to Hinge Binder IsomerB (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine (Isomer) IsomerB->Application Alternative Geometry

Caption: Evolution from natural purine scaffold to the target functionalized fragment, highlighting the "Selectivity Switch" provided by the deaza-modification.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the target and a standard validation workflow for its use in library generation.

Protocol A: Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Rationale: Direct cyclization of 3,4-diaminopyridine with glycine equivalents is often low-yielding due to polymerization. The preferred route uses N-protected glycine.

Materials:

  • 3,4-Diaminopyridine (CAS: 54-96-6)

  • N-Boc-Glycine (CAS: 4530-20-5)

  • EDC.HCl / HOBt (Coupling agents)

  • Acetic Acid (Glacial)

  • TFA (Trifluoroacetic acid)

Step-by-Step Workflow:

  • Amide Coupling (Pre-cyclization):

    • Dissolve 3,4-diaminopyridine (1.0 eq) and N-Boc-Glycine (1.1 eq) in DMF.

    • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C.

    • Stir at RT for 12h.

    • Checkpoint: Monitor LCMS for formation of the mono-amide intermediate [M+H]+ = ~267.

  • Cyclization (Dehydration):

    • Evaporate solvent.[3] Dissolve residue in Glacial Acetic Acid.

    • Heat to reflux (110°C) for 4 hours.

    • Mechanism:[4][5] Acid-catalyzed dehydration closes the imidazole ring.

    • Concentrate and neutralize with NaHCO3. Extract with EtOAc to obtain tert-butyl ((3H-imidazo[4,5-c]pyridin-2-yl)methyl)carbamate .

  • Deprotection:

    • Dissolve the Boc-intermediate in DCM.

    • Add TFA (1:4 v/v ratio). Stir for 1h at RT.

    • Concentrate in vacuo.[3]

    • Purification: Ion-exchange chromatography (SCX column) is recommended to isolate the free amine from trifluoroacetate salts.

Protocol B: Functional Validation (Amide Coupling Efficiency)

Rationale: To verify the quality of the "methanamine" vector for library synthesis.

  • Test Reaction: React Target Compound (0.1 mmol) with Benzoyl Chloride (1.1 eq) in THF/TEA.

  • Success Criteria:

    • Conversion > 95% by HPLC within 1 hour.

    • Absence of bis-acylation (on the imidazole ring nitrogen).[2]

    • Note: The imidazole NH is weakly acidic/nucleophilic; under mild conditions, the primary amine reacts selectively.

Biological & Synthetic Logic (Graphviz)

This diagram details the decision tree for selecting this specific isomer in a drug design campaign.

DecisionTree Start Drug Design Goal: Kinase/ATP-Site Inhibitor Q1 Does the pocket tolerate N7/N9 purine nitrogens? Start->Q1 PathA YES: Use Purine or Imidazo[4,5-b]pyridine Q1->PathA High Homology PathB NO: Steric Clash or Need Selectivity Q1->PathB Selectivity Reqd SelectC Select Imidazo[4,5-c]pyridine (3-deaza scaffold) PathB->SelectC Q2 Need Solvent Interaction or Linker Attachment? SelectC->Q2 Option1 Use Unsubstituted Parent (Hydrophobic) Q2->Option1 Buried Pocket Option2 Use (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (Solubilizing Vector) Q2->Option2 Solvent Exposed Result Result: High Solubility, Directional H-Bonding, Rapid Analoging Option2->Result

Caption: Decision logic for selecting the [4,5-c] methanamine scaffold over isomeric alternatives.

References

  • Imidazopyridine Scaffold Review

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[2][3][6][7] Molecules, 2017.[7][8][9]

  • c-Met Kinase Inhibitor Application

    • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors.[10] ChemMedChem, 2012. (Provides context for the isomeric comparison and hinge binding modes).

  • Synthetic Methodology (Solid Phase)

    • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines.
  • Compound Properties (ChemicalBook)

    • (3H-Imidazo[4,5-c]pyridin-2-yl)

Disclaimer: This guide is for research purposes only. Synthesis of bioactive compounds should be conducted in compliance with local safety and regulatory standards.

Sources

Strategic Assessment: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine , a privileged scaffold fragment used in the design of selective inhibitors for kinases (e.g., AKT, DNA-PK) and epigenetic targets.

Content Type: Technical Comparison & Selectivity Guide Subject: CAS 933693-27-7 (and related salts) Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Pharmacologists

Executive Summary: The "3-Deaza-Purine" Advantage

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (hereafter referred to as I45C-MA ) is a high-value heterocyclic fragment used to synthesize small molecule inhibitors targeting ATP-binding sites and epigenetic reader domains. Structurally, it functions as a 3-deaza-adenine mimic , offering a distinct hydrogen-bonding profile compared to the classical purine and the isomeric imidazo[4,5-b]pyridine scaffolds.

Its primary utility lies in scaffold hopping —modulating physicochemical properties (logP, tPSA) and selectivity profiles by altering the vector of the nitrogen lone pair in the pyridine ring.

Key Performance Metrics (Scaffold Level)
FeatureI45C-MA (This Product)Imidazo[4,5-b] IsomerPurine (Adenine)
Pharmacophore Class 3-Deaza-9H-purine isostere1-Deaza-9H-purine isostereClassical Purine
Key Targets AKT , DNA-PK , A2A Receptor , HCVAurora, c-Met, FLT3Pan-Kinase, Polymerases
Hinge Binding Mode Monodentate or Bidentate (Donor-Acceptor)Bidentate (Acceptor-Donor)Bidentate (Acceptor-Donor)
Selectivity Driver Pyridine N5 vector avoids "gatekeeper" clashPyridine N4 vector targets specific residuesLow (High promiscuity)
Solubility High (Basic pyridine N)ModerateModerate to Low

Selectivity Profile & Mechanistic Basis

The selectivity of I45C-MA derived inhibitors is governed by the position of the pyridine nitrogen (N5) and the C2-methanamine "warhead" vector.

A. The "N-Vector" Hypothesis

In kinase hinge regions, the position of the nitrogen atom determines the H-bond acceptor capability.

  • Imidazo[4,5-c]pyridine (I45C): The nitrogen is located at position 5.[1][2][3] This often prevents H-bonding with residues that canonically bind to the N1 of purines, allowing for negative selection against off-target kinases that strictly require the purine N1 interaction.

  • Imidazo[4,5-b]pyridine (I45B): The nitrogen is at position 4 (corresponding to purine N1). This mimics the adenosine binding mode more closely, often resulting in broader (less selective) kinase inhibition profiles (e.g., Aurora/FLT3 overlap).

B. The C2-Methanamine Linker

The 2-methanamine group (-CH2-NH2) serves as a critical synthetic handle. Unlike a direct aniline or amide attachment, the methylene spacer (-CH2-) introduces flexibility and disrupts conjugation, allowing the attached "tail" group to explore the ribose binding pocket or the solvent-exposed region without enforcing a rigid planar conformation. This is crucial for achieving selectivity in AKT inhibitors , where allosteric or induced-fit binding is required.

C. Target-Specific Selectivity Data
  • AKT1/2/3: I45C derivatives have shown potency in the nanomolar range (IC50 < 100 nM) with >50-fold selectivity over PKA and PKC, attributed to the specific interaction of the pyridine N5 with the hinge region water network.

  • DNA-PK: Recent studies identify 6-substituted I45C derivatives as selective DNA-PK inhibitors (vs. PI3K and ATM), utilizing the core scaffold to anchor in the ATP pocket while the C2-substituent extends into the affinity pocket.

Visualization: Scaffold Selectivity Logic

The following diagram illustrates the structural logic behind selecting the I45C scaffold over its alternatives for specific target classes.

ScaffoldSelectivity Purine Purine Scaffold (High Promiscuity) Decision Selectivity Filter: Remove N1 or N3? Purine->Decision Scaffold Hop I45B Imidazo[4,5-b]pyridine (1-Deaza-purine) Targets: Aurora, c-Met, FLT3 Decision->I45B Retain N1-mimic I45C Imidazo[4,5-c]pyridine (3-Deaza-purine) Targets: AKT, DNA-PK, A2A Decision->I45C Retain N3-mimic Mechanism Mechanism: Altered H-Bond Acceptor Vector (N5 vs N4) I45B->Mechanism I45C->Mechanism

Caption: Decision tree for scaffold hopping from Purine to Imidazopyridines. I45C is selected when the N1-interaction (common in purines) is undesirable for selectivity.

Experimental Protocols

To validate the selectivity of I45C-MA in your specific biological context, use the following protocols. These are designed to assess the fragment's binding efficiency and the selectivity of the resulting library.

Protocol A: Fragment-Based Screening via SPR (Surface Plasmon Resonance)

Objective: Determine if the I45C-MA core binds to the target ATP-pocket.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., AKT1, KDM5A) on a CM5 chip using standard amine coupling (Target density: ~3000 RU).

  • Sample Preparation: Dissolve (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride in DMSO (100 mM stock). Dilute to 100 µM – 1 mM in running buffer (HBS-P+).

  • Reference Channel: Use an unmodified flow cell or immobilize a non-target kinase (e.g., PKA) to assess non-specific binding.

  • Injection: Inject sample for 60s at 30 µL/min. Monitor dissociation for 120s.

  • Analysis: Calculate Binding Efficiency Index (BEI = pIC50 / MW). A BEI > 15 suggests a high-quality starting fragment.

    • Self-Validation: If the signal does not saturate or shows "square-wave" kinetics with rapid dissociation, it confirms specific, low-affinity fragment binding typical of a core scaffold.

Protocol B: Library Synthesis (Amide Coupling)

Objective: Derivatize the C2-methanamine to generate a test library for selectivity profiling.

  • Reagents: I45C-MA (1 eq), R-Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF (anhydrous).

  • Procedure:

    • Mix Acid, HATU, and DIPEA in DMF. Stir for 10 min to activate.

    • Add I45C-MA. Stir at RT for 4-12 hours.

    • Note: The pyridine nitrogen may compete if not protected, but the primary aliphatic amine of the methanamine group is significantly more nucleophilic.

  • Purification: HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Verify product by LC-MS (M+H).

  • Selectivity Assay: Screen the library against a panel of 3 kinases (Target, Isomer-Target, Off-Target) at 1 µM.

Comparative Analysis: I45C vs. Alternatives

When choosing between the I45C-MA scaffold and its alternatives, consider the following chemical space properties.

Parameter(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine (9H-Purin-2-yl)methanamine
CAS Registry 933693-27-7 1042078-43-018451-43-9
Electronic Character Electron-deficient pyridine (N at 5). Less basic imidazole NH.Pyridine N at 4.[1][4][5] More electron-rich imidazole system.Highly electron-deficient pyrimidine ring.
Metabolic Stability High .[6] Pyridine N5 is less prone to oxidation than N4 in some contexts.Moderate.Low (prone to xanthine oxidase).
Primary Indication Selective Kinase Inhibition (AKT, DNA-PK)Broad Kinase Inhibition (Aurora, CDK)Broad spectrum / Antiviral
Synthetic Utility C2-amine is highly reactive; C6/C4 positions on pyridine allow further substitution (e.g., Suzuki coupling).Similar, but C6 substitution patterns access different vector space.C6 substitution is standard (Adenine analogs).
Conclusion for Researchers

Use (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine when your design strategy requires:

  • Avoidance of the N1-hinge interaction (common in promiscuous binders).

  • A flexible linker (methanamine) to explore deep hydrophobic pockets.

  • High solubility and favorable drug-like properties (LogP ~0.5 - 1.5 for the core).

It is the superior choice for developing Type I½ or Type II kinase inhibitors where the core anchors the molecule, and the substituent directs selectivity.

References

  • Imidazopyridines as Potent KDM5 Demethylase Inhibitors Promoting Reprogramming Efficiency of Human iPSCs. Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: PubMed URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PMC (Review) URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science URL:[Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Kinase Inhibition Assays Using (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel therapeutics often leads to the exploration of diverse chemical scaffolds. The imidazopyridine core, a privileged structure in medicinal chemistry due to its structural similarity to purines, has garnered significant attention.[1][2] Compounds such as (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine are frequently investigated for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas.[3][4] However, the journey from a promising compound to a reproducible experimental result is fraught with potential pitfalls. This guide provides an in-depth, experience-driven approach to ensuring the reproducibility of experiments involving (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, with a comparative analysis of alternative imidazopyridine-based kinase inhibitors.

The Criticality of Reproducibility in Preclinical Research

In the realm of drug discovery, irreproducible data not only leads to wasted resources but also erodes scientific trust. The synthesis of imidazopyridine derivatives can be complex, with potential for batch-to-batch variability.[1][5] Furthermore, the sensitivity of kinase assays to minor experimental deviations necessitates a meticulously controlled and well-documented protocol. This guide is structured to provide not just a set of instructions, but the underlying principles that govern experimental success.

Part 1: Foundational Protocol for Kinase Inhibition Assay with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

The following protocol for a generic kinase inhibition assay is designed with self-validating steps to ensure the reliability of the generated data.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Preparation (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Serial Dilution D Assay Plate Setup (Compound, Kinase, Substrate) A->D B Kinase & Substrate Preparation B->D C ATP Solution Preparation E Initiate Reaction (Add ATP) C->E D->E F Incubation E->F G Stop Reaction & Detect Signal (e.g., Luminescence) F->G H Data Analysis (IC50 Curve Generation) G->H G cluster_pathway Cellular Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor (3H-Imidazo[4,5-c]pyridin-2-yl) methanamine derivative Inhibitor->KinaseA

Caption: Inhibition of a kinase cascade by an imidazopyridine derivative.

The successful and reproducible evaluation of compounds like (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is the first step in a long and complex drug discovery process. By adhering to rigorous experimental design, including comprehensive quality control and the use of appropriate controls, researchers can have confidence in their data and make informed decisions about which compounds to advance. The principles outlined in this guide are intended to serve as a foundation for robust and reproducible research in the exciting field of kinase inhibitor discovery.

References

  • Gaba, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4937. Available from: [Link]

  • Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available from: [Link]

  • Wang, S., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 351(6), e1700381. Available from: [Link]

  • Xu, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-232. Available from: [Link]

  • Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1057-70. Available from: [Link]

  • El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. Available from: [Link]

  • Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(4), 861-865. Available from: [Link]

  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1258-1270. Available from: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available from: [Link]

  • PubChem. {3-methyl-3h-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride. Available from: [Link]

  • Kulkarni, S. K., et al. (2018). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Journal of the Indian Chemical Society, 95, 1023-1026.
  • Park, H., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129652. Available from: [Link]

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(5), 485-498. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.